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  • Product: 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine
  • CAS: 923137-50-2

Core Science & Biosynthesis

Foundational

Physicochemical properties of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine

An In-Depth Technical Guide to the Physicochemical Properties of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine Introduction: The Foundational Role of Physicochemical Profiling in Drug Discovery In the landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine

Introduction: The Foundational Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the principle of "fail early, fail cheap" is a paramount strategy for mitigating risk and optimizing resource allocation. A significant proportion of clinical trial failures can be attributed not to a lack of pharmacological potency, but to suboptimal physicochemical properties of the drug candidate. These intrinsic molecular characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME), collectively defining its pharmacokinetic profile and ultimate bioavailability. Therefore, a comprehensive understanding and early-stage characterization of these properties are not merely a perfunctory exercise but a cornerstone of rational drug design.[1]

This guide provides an in-depth technical overview of the core physicochemical properties of the novel chemical entity 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine . As experimental data for this specific molecule is not extensively published, this document will focus on two key areas:

  • In Silico Profiling: Presentation of computationally predicted properties to establish a baseline understanding of the molecule's characteristics.

  • Methodological Framework: Detailed, field-proven experimental protocols for the empirical determination of these properties, providing researchers with a self-validating system for characterization.

The insights derived from such a profile are critical for guiding lead optimization, enabling formulation strategies, and ultimately increasing the probability of clinical success.[2][3]

Molecular Structure:

The chemical structure of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine is presented below. Its key features include a central p-substituted benzene ring, a primary aliphatic amine (methanamine), and a tertiary amine within a 3-methylpiperidine moiety. The presence of two basic centers is a critical feature that will profoundly influence its properties.

  • IUPAC Name: 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine

  • SMILES: NCC1=CC=C(C=C1)CN2CCCC(C)C2

Part 1: In Silico Physicochemical Profile & Drug-Likeness Assessment

Computational tools provide a rapid, cost-effective first pass assessment of a molecule's properties, guiding initial experimental design.[2][3][4] The following parameters for 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine were predicted using established algorithms, such as those available through platforms like SwissADME.[5]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₄H₂₂N₂Defines the elemental composition.
Molecular Weight 218.34 g/mol Within the typical range for small molecule drugs (<500 g/mol ), favoring good absorption and diffusion.
logP (Octanol/Water) 2.15Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
logS (Aqueous Solubility) -2.80Predicts that the compound is "Soluble" to "Moderately Soluble" (intrinsic solubility of the neutral form).
pKa (Most Basic) 9.98Corresponds to the primary aminomethyl group. This group will be predominantly protonated (cationic) at physiological pH.
pKa (Second Basic) 8.75Corresponds to the tertiary amine in the piperidine ring. This group will also be significantly protonated at physiological pH.
Topological Polar Surface Area (TPSA) 41.49 ŲA low TPSA (< 140 Ų) is associated with good cell membrane permeability and oral bioavailability.
Hydrogen Bond Donors 2The primary amine (-NH₂) can donate hydrogen bonds.
Hydrogen Bond Acceptors 2The two nitrogen atoms can accept hydrogen bonds.
Rotatable Bonds 4Indicates good conformational flexibility, which can be important for receptor binding.
Lipinski's Rule of Five 0 ViolationsThe compound adheres to all of Lipinski's rules, suggesting good potential for oral bioavailability.

Interpretation of Predicted Data:

The in silico profile of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine is promising from a drug-likeness perspective. The molecular weight is low, and it shows no violations of Lipinski's Rule of Five. The predicted logP suggests the molecule should effectively cross biological membranes. Crucially, the presence of two basic nitrogens with pKa values of 9.98 and 8.75 means this compound will be predominantly dicationic at acidic pH (e.g., the stomach) and will exist as a mixture of monocationic and dicationic species at physiological pH (7.4). This ionization behavior will dominate its aqueous solubility and interaction with biological targets.

Part 2: Experimental Determination of Core Physicochemical Properties

While predictions are invaluable, empirical data is the gold standard. The following sections detail the standard operating procedures for determining the key physicochemical parameters.

Acid Dissociation Constant (pKa) Determination

Causality: The pKa dictates the extent of a molecule's ionization at a given pH. For this compound, the two basic centers will significantly influence its solubility, absorption, and potential for salt formation. Spectrophotometric determination is a robust method for compounds possessing a chromophore, which this molecule's phenyl ring provides.[6][7]

Experimental Protocol: UV-Metric Titration

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in methanol.

  • Buffer Preparation: Prepare a series of universal buffers covering a pH range from 2.0 to 12.0, with increments of 0.5 pH units. Ensure constant ionic strength (e.g., 0.15 M KCl) across all buffers.

  • Sample Preparation: In a 96-well UV-transparent plate, add a small aliquot of the compound's stock solution to each buffer, achieving a final concentration of ~50 µM.

  • Spectrophotometric Measurement: Measure the full UV absorbance spectrum (e.g., 200-400 nm) for each well using a plate reader.

  • Data Analysis:

    • Identify wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at these key wavelengths against pH. The resulting data will form a sigmoidal or multi-sigmoidal curve.[6]

    • The pKa values correspond to the inflection points of this curve. These can be determined by fitting the data to the appropriate Henderson-Hasselbalch-derived equations for a dibasic species.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare 10 mM Stock in MeOH plate Aliquot Stock into Buffer Series in UV-Plate (~50 µM) stock->plate buffers Prepare Universal Buffers (pH 2-12, Constant I) buffers->plate measure Scan Absorbance (200-400 nm) plate->measure plot Plot Absorbance vs. pH measure->plot fit Fit Data to Sigmoidal Model plot->fit pka Determine Inflection Points = pKa Values fit->pka

Caption: Gold-standard shake-flask method for logD determination.

Thermodynamic Aqueous Solubility

Causality: Aqueous solubility is a critical factor for drug absorption and formulation. Poor solubility can severely limit bioavailability. [3]Thermodynamic solubility represents the true equilibrium solubility of a compound and is essential for lead optimization and pre-formulation studies. [8][9] Experimental Protocol: Shake-Flask Method (Thermodynamic)

  • Sample Preparation: Add an excess amount of the solid compound (to ensure a saturated solution) to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 6.5, 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached. [10][11]3. Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Separate the solid from the supernatant by filtration (using a low-binding filter, e.g., 0.45 µm PVDF) or high-speed centrifugation. [8]4. Quantification: Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Data Reporting: Report the solubility in µg/mL or µM at each specific pH.

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Incubation cluster_sep Separation cluster_analysis Analysis add Add Excess Solid Compound to Buffers shake Equilibrate with Agitation (24-72h at 25°C) add->shake filter Filter or Centrifuge to Remove Solid shake->filter quant Quantify Concentration of Supernatant (HPLC) filter->quant sol Report Solubility (µg/mL) quant->sol

Caption: Workflow for thermodynamic solubility determination.

Chemical Stability Assessment

Causality: A drug substance must remain stable under various environmental conditions to ensure its safety, efficacy, and shelf-life. [12][13]Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods, as mandated by regulatory bodies like the ICH. [14] Protocol Outline: Forced Degradation Study

  • Stress Conditions: Subject solutions of the compound (~1 mg/mL) to a panel of stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24h

    • Basic: 0.1 M NaOH at 60°C for 24h

    • Oxidative: 3% H₂O₂ at room temperature for 24h

    • Thermal: Solid compound and solution at 60°C for 7 days

    • Photolytic: Solution exposed to ICH-specified light conditions (UV/Vis)

  • Time Points: Sample the solutions at appropriate time points (e.g., 0, 4, 8, 24 hours).

  • Analysis: Analyze all samples by a stability-indicating HPLC method, typically with a photodiode array (PDA) and a mass spectrometry (MS) detector.

  • Evaluation:

    • Quantify the remaining parent compound to determine the percentage of degradation.

    • Monitor for the appearance of new peaks (degradants).

    • Use MS data to propose structures for the major degradants.

    • The goal is to achieve 5-20% degradation to adequately reveal pathways without completely destroying the molecule.

Diagram: Chemical Stability Study Logic

G cluster_stress Forced Degradation Conditions compound Compound Solution (~1 mg/mL) acid Acidic (HCl, Heat) compound->acid base Basic (NaOH, Heat) compound->base ox Oxidative (H₂O₂, RT) compound->ox photo Photolytic (ICH Light) compound->photo analysis Analyze via Stability-Indicating HPLC-MS/PDA acid->analysis base->analysis ox->analysis photo->analysis report Identify Degradants Determine Degradation % analysis->report

Caption: Logical flow of a forced degradation stability study.

Conclusion

The comprehensive physicochemical profiling of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine is a critical step in its evaluation as a potential drug candidate. The in silico predictions suggest a favorable drug-like profile, characterized by moderate lipophilicity, good potential for oral absorption, and, most importantly, a distinct dibasic nature that will govern its behavior in a biological milieu. The provided experimental protocols offer a robust, self-validating framework for empirically determining the pKa, lipophilicity, solubility, and stability of this compound. The integration of high-quality predicted and experimental data will empower research scientists and drug development professionals to make informed decisions, guiding formulation development, anticipating pharmacokinetic challenges, and ultimately accelerating the journey from discovery to clinical application.

References

  • Consensus. (n.d.). What is the impact of physicochemical profiling on rational drug design?.
  • J-Stage. (n.d.). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery.
  • Journal of Chemical Education. (2012, August 28). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • PMC. (n.d.). Development of Methods for the Determination of pKa Values.
  • PubMed. (n.d.). Impact of physicochemical profiling for rational approach on drug discovery.
  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Sygnature Discovery. (n.d.). Physicochemical Profiling.
  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa).
  • SwissADME. (n.d.). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Retrieved from [Link]

  • Protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Pace Analytical. (n.d.). Drug Stability Testing & Release Testing.
  • ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.
  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • Bio-protocol. (n.d.). 3.7. Determination of Thermodynamic Solubility.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • PASCO. (n.d.). Experiment C33: Determination of pKa by Half Titration.
  • BioAscent. (n.d.). Physicochemical Profiling & DMPK | Drug Discovery Services.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • PubMed. (2015, April 1). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • PCBIS. (n.d.). Kinetic solubility.
  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.
  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview.
  • CMC Pharma. (2022, June 8). Stability Studies in Pharmaceuticals.

Sources

Exploratory

Predictive and Empirical In Vitro Toxicity Profiling of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine

Executive Summary 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine (also known as 4-[(3-methylpiperidin-1-yl)methyl]benzylamine) is a dibasic chemical scaffold featuring a primary benzylamine and a tertiary 3-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine (also known as 4-[(3-methylpiperidin-1-yl)methyl]benzylamine) is a dibasic chemical scaffold featuring a primary benzylamine and a tertiary 3-methylpiperidine ring connected via a flexible methylene linker. While this structural motif is highly valuable in medicinal chemistry, its physicochemical properties—specifically its lipophilicity and dual basic centers (pKa ~9.0 and ~10.0)—flag it as a high-risk candidate for specific off-target toxicities. This whitepaper establishes a self-validating, highly predictive in vitro toxicity profiling matrix tailored specifically to the mechanistic liabilities of this scaffold.

Structural Toxicity Alerts & Mechanistic Causality

To design a robust toxicity panel, we must first deconstruct the molecule's pharmacophore and understand the causality behind its potential off-target effects:

  • Cationic Amphiphilic Drug (CAD) Liability: At physiological pH (7.4), both nitrogen atoms in the molecule are predominantly protonated. This cationic nature, combined with the lipophilic phenyl and piperidine rings, allows the unprotonated fraction of the molecule to easily cross cell membranes. Once inside acidic organelles (like lysosomes, pH ~4.5), the molecule becomes fully protonated and trapped (ion trapping). This steric accumulation inhibits endogenous phospholipases, making this scaffold a primary suspect for Drug-Induced Phospholipidosis (DIPL) .

  • Cardiac IKr (hERG) Blockade: The Kv11.1 (hERG) potassium channel possesses a uniquely large inner vestibule lined with aromatic residues (Tyr652, Phe656). The flexible tertiary amine (3-methylpiperidine) is perfectly positioned to participate in cation- π interactions, while the hydrophobic benzyl core engages in π

    π stacking. This makes the scaffold a classic proarrhythmic liability .
  • Metabolic Bioactivation: Primary benzylamines can act as substrates for monoamine oxidases (MAO) or hepatic cytochromes (CYP450), potentially yielding reactive aldehyde intermediates that necessitate rigorous genotoxicity screening .

G cluster_0 Lysosomal Pathway cluster_1 Cardiac Electrophysiology cluster_2 Metabolic Activation Compound 1-{4-[(3-Methylpiperidin-1-yl)methyl] phenyl}methanamine (Dibasic CAD) IonTrap Lysosomal Ion Trapping (pH 4.5) Compound->IonTrap Lipophilicity + Basic pKa hERG hERG (Kv11.1) Pore Binding (Tyr652/Phe656) Compound->hERG Flexible Linker + Tertiary Amine CYP Hepatic CYP450 / MAO Oxidation Compound->CYP Primary Benzylamine PLD Drug-Induced Phospholipidosis (DIPL) IonTrap->PLD Phospholipase Inhibition QT Action Potential Prolongation (Proarrhythmia Risk) hERG->QT I_Kr Blockade Geno Reactive Intermediates (Genotoxicity Risk) CYP->Geno Bioactivation

Mechanistic pathways linking the compound's structural alerts to in vitro toxicity.

Cardiotoxicity Profiling: Automated hERG Patch-Clamp

Causality & Experience: Traditional hERG assays performed at room temperature often underestimate the potency of state-dependent blockers because channel gating kinetics are highly temperature-sensitive. To accurately assess the proarrhythmic risk of the 3-methylpiperidine moiety, we must employ a Comprehensive in vitro Proarrhythmia Assay (CiPA) compliant protocol using an automated patch-clamp system at physiological temperature [1, 2].

Step-by-Step Methodology
  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG (Kv11.1) channel. Harvest cells when they reach 70-80% confluency to ensure optimal membrane integrity and high gigaseal success rates.

  • System Priming: Prime the automated patch-clamp microfluidic chips (e.g., QPatch or SyncroPatch) with intracellular solution (120 mM KF, 20 mM KCl, 10 mM EGTA, 10 mM HEPES, pH 7.2) and extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Whole-Cell Configuration: Dispense cells into the chip. The system automatically applies negative pressure to form a gigaseal (>1 G Ω ), followed by a brief pressure pulse to rupture the patch and achieve whole-cell configuration. Maintain the recording block at 35–37°C.

  • Voltage Protocol (CiPA): Maintain cells at a holding potential of -80 mV. Apply a depolarizing prepulse to +40 mV for 500 ms to activate and inactivate the channels, followed by a repolarizing ramp down to -80 mV (at -1.2 V/s) to elicit the peak outward tail current. Repeat this sweep every 5 seconds.

  • Compound Application: Perfuse the compound in escalating concentrations (e.g., 0.1, 1, 10, 30, 100 μ M) for 5 minutes per concentration to ensure steady-state block. Use 0.1% DMSO as the vehicle control and Cisapride (100 nM) as the positive control.

  • Data Analysis: Calculate fractional block by dividing the steady-state tail current amplitude in the presence of the drug by the baseline current. Fit the dose-response curve using the Hill equation to derive the IC 50​ .

Hepatotoxicity & Drug-Induced Phospholipidosis (DIPL)

Causality & Experience: Because our target molecule is a dibasic CAD, it is highly prone to lysosomal trapping. Relying solely on standard ATP-depletion cytotoxicity assays (like CellTiter-Glo) will miss the insidious, chronic nature of PLD. Instead, we utilize a highly predictive High-Content Screening (HCS) assay using fluorescent phospholipid analogs [3, 4]. NBD-PE mimics endogenous phospholipids but fluoresces intensely when aggregated in the acidic multi-lamellar bodies caused by CADs.

Step-by-Step Methodology
  • Cell Seeding: Seed assay-ready cryopreserved HepG2 cells into a 96-well optical bottom plate at 1.5 × 10 4 cells/well. Incubate overnight at 37°C, 5% CO 2​ .

  • Co-Incubation: Prepare media containing escalating doses of the test compound (1 to 100 μ M) and the fluorescently tagged phospholipid NBD-PE. Add to the cells and incubate for 24 to 48 hours. Include Amiodarone (10 μ M) as a PLD-positive control and Cyclosporine A as a PLD-negative control.

  • Staining & Fixation: Wash cells with PBS. Stain nuclei with Hoechst 33342 and identify necrotic/dead cells using Ethidium Homodimer-2 (EthD-2). Fix cells with 4% paraformaldehyde.

  • High-Content Imaging: Scan plates using an automated fluorescence microscope (e.g., Cellomics ArrayScan) capturing the DAPI (nuclei), FITC (NBD-PE), and TRITC (EthD-2) channels.

  • Algorithmic Analysis: Critical Step: Gate out EthD-2 positive (dead) cells. Dead cells lose membrane integrity, allowing non-specific dye influx that produces false-positive PLD readings. Quantify the punctate NBD-PE fluorescence intensity strictly in the perinuclear region of viable cells.

G Seed Seed HepG2 Cells (96-well plate) Incubate Co-incubate with Drug & NBD-PE (24h) Seed->Incubate Fix Fixation & Hoechst Staining Incubate->Fix Image High-Content Fluorescence Imaging Fix->Image Analyze Dead Cell Exclusion & Lamellar Body Quant. Image->Analyze

High-content screening workflow for detecting drug-induced phospholipidosis.

Genotoxicity: Bacterial Reverse Mutation (Ames Test)

Causality & Experience: To rule out the bioactivation of the primary benzylamine into DNA-reactive intermediates, an Ames test is mandatory per OECD Guideline 471 [5]. For lipophilic amines, the pre-incubation method is vastly superior to the standard plate incorporation method, as it ensures maximum contact time between the compound, the metabolic enzymes, and the bacteria before agar embedding restricts diffusion.

Step-by-Step Methodology
  • Strain Preparation: Grow histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight to late exponential phase (~10 9 cells/mL).

  • Metabolic Activation (S9): Prepare mammalian liver post-mitochondrial fraction (S9 mix) from Aroclor 1254-induced rats to simulate hepatic CYP450 metabolism.

  • Pre-Incubation: In sterile tubes, combine 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions), and 0.1 mL of the test compound (up to 5 mg/plate or the cytotoxicity limit). Incubate at 37°C for 20 minutes with shaking.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/tryptophan to allow initial divisions) to the tubes, vortex, and pour over minimal agar plates.

  • Incubation & Scoring: Incubate plates for 48-72 hours at 37°C. Count revertant colonies using an automated colony counter.

Quantitative Data Presentation & Decision Matrix

To facilitate rapid go/no-go decision-making in the drug development pipeline, all quantitative data extracted from the aforementioned assays must be evaluated against the following standardized thresholds:

Assay / ParameterTarget ReadoutSafety Threshold (Go)Flag / Deprioritize (No-Go)Mechanistic Implication
hERG Patch-Clamp IC 50​ ( μ M)> 30 μ M< 10 μ MHigh risk of QT prolongation and Torsades de Pointes.
Phospholipidosis (HCS) Fold-change in NBD-PE< 1.5x vs. Vehicle> 2.0x vs. VehicleLysosomal trapping; risk of chronic hepatotoxicity/myopathy.
HepG2 Cytotoxicity CC 50​ ( μ M)> 100 μ M< 30 μ MAcute basal cytotoxicity (mitochondrial/membrane damage).
Ames Test (OECD 471) Revertant Colonies< 2-fold increase 2-fold increase (Dose-dependent)Mutagenic potential via DNA base substitution or frameshift.

References

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNuljMh8KV3LcXUZ7FWJ-rUv8Q9Bk73uE7GqD1c7hGLnH-LcwU2CisBP_d4GE_rwRr7KYo9i5SftN7qP37Mz3MiBpGhWb4oWRjPD9DMMVrIS_-a54gHWJEJuMntKfGjeZDpN8=]
  • Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoxopvpnC8dURTdAO7eLtgjKHM-qwFrHhsjUCLfGjtXTWKCzmH6278tewlZs2JmvwYyh0vRlo5_ThwdiZj1odZaKdXyXm2MPr00nXP4kUgjcm0-SZscB4SIdjzhl9SAPLvKSGAAL2JStFQfA==]
  • Validation of an in vitro screen for phospholipidosis using a high-content biology platform. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzUIFOV9ILdkUz0xT0xajUBI98Cy6A92nLhn1fw_48AIMHbRJRMnoYPIdPspvUfEZ7XlHxBfANGRU-JVcg_Cfh-F-Z7EIVqaRyP3NNqWTv-L9dtHRYhbpeO-CO9DseF9XuFAIGPxzG09CDr-LHH4dMLxmW4b_FSyiinWRMEkXsXI0cz3PxNCisiZfHDgpzJpPUCyPwLts-_dvkOTeB7QQb2UC-yGMgw80kPdn9BZ5JSOMKkKxs8rcDg5ex11G4tSDHoytS93CC]
  • In vitro detection of drug-induced phospholipidosis using gene expression and fluorescent phospholipid based methodologies. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw3rzFv7DazVCwkumpH0kv0XfpZC9V0AIPgmYU5ZYDyTk5bimquYsm9oOgxoNHDoB_5ijRVu1vykc3RacebI1NhaYYSy9nIHYHZT6K_YqnL4J8ZpZV492gg1jnl2-S8Mp0Mk0=]
  • Test No. 471: Bacterial Reverse Mutation Test. OECD.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKmtOIuiUTOO2GCwbUVNDBWAnrndKmVhc-XFw1Ko0IUcYTl5I2x7XsQW5rPf1Yd8OvR9mmqJ3PF4aYyvtmzWuW9mgpgf9WXFzK6kQL8PABnia9pUbKt93LEbWUTcchtptxANXpt3zV_ENdv3_b7YsjItmFRx-NNQ0c90-QS3ARXYmjHtSsb4PgKB4eOrjJmoUXX3iBo4_Rb_cl9pl97IBA]
Foundational

Pharmacokinetic Properties of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine Derivatives: A Technical Guide for Drug Development

Introduction & Structural Analysis The chemical scaffold 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine is a highly versatile bis-basic building block frequently utilized in the design of central nervous system...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

The chemical scaffold 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine is a highly versatile bis-basic building block frequently utilized in the design of central nervous system (CNS) therapeutics, Factor Xa inhibitors, and metabolic disease modulators[1]. Structurally, it consists of a central phenyl ring substituted with a primary methanamine (benzylamine) at the 1-position and a (3-methylpiperidin-1-yl)methyl group at the 4-position.

From a pharmacokinetic (PK) perspective, this scaffold presents unique challenges and opportunities. It contains two distinct ionizable centers:

  • Primary Benzylamine: Highly basic (pKa ~9.0), acting as a strong hydrogen bond donor and acceptor.

  • Tertiary Piperidine: Highly basic (pKa ~9.5–10.0), heavily protonated at physiological pH (7.4).

The bis-protonated state of this molecule at physiological pH typically results in high aqueous solubility and a massive volume of distribution ( Vd​ ) due to extensive tissue partitioning. However, these same physicochemical properties often lead to poor passive membrane permeability and rapid metabolic clearance, necessitating rigorous structural optimization.

Metabolic Liabilities and Structural Optimization

Understanding the metabolic soft spots of this scaffold is critical for advancing derivatives into clinical development. The primary metabolic pathways include:

  • Oxidative Deamination: The primary benzylamine is highly susceptible to rapid oxidative deamination mediated by Monoamine Oxidases (MAO) and Cytochrome P450 (CYP) enzymes. In successful drug discovery campaigns, this moiety is frequently converted into an amide or sterically hindered to prevent premature hydrolysis and deamination[2].

  • Aliphatic Oxidation: The 3-methylpiperidine ring undergoes aliphatic oxidation. Studies on related piperidine-benzylamine drugs, such as the Substance P receptor antagonist CP-122,721, demonstrate that the piperidine moiety is a primary site for aliphatic oxidation, followed by indirect glucuronidation[3].

  • N-Dealkylation: The tertiary nitrogen linking the piperidine to the benzylic carbon is prone to CYP3A4-mediated N-dealkylation.

Optimization Strategy: To mitigate these liabilities, medicinal chemists often employ electronic and steric modifications. For instance, introducing a fluorine atom onto the piperidine ring (e.g., 3-fluoro-substitution) significantly lowers the pKa of the basic nitrogen. This attenuation of basicity not only reduces hepatic clearance but also dramatically improves the in vitro safety profile by minimizing human ether-a-go-go-related gene (hERG) ion channel inhibition[2].

MetabolicPathway Parent Parent Scaffold (1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine) Deamination Oxidative Deamination (Benzylamine moiety) Parent->Deamination CYP450 / MAO N_Dealkylation N-Dealkylation (Piperidine nitrogen) Parent->N_Dealkylation CYP3A4 AliphaticOx Aliphatic Oxidation (Piperidine ring) Parent->AliphaticOx CYP2D6 / CYP3A4 PhaseII Phase II Glucuronidation (via UGTs) AliphaticOx->PhaseII UGTs

Metabolic pathways of the 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine scaffold.

Self-Validating In Vitro Pharmacokinetic Protocols

To accurately profile the ADME characteristics of derivatives based on this scaffold, the following self-validating experimental workflows must be employed. These protocols are designed to establish causality between the molecule's structure and its biological fate.

Protocol 1: Comprehensive Microsomal Stability & Metabolite ID

This protocol evaluates Phase I and Phase II metabolic clearance simultaneously.

  • Step 1: Preparation. Pre-incubate the test derivative (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL) and alamethicin (25 µg/mL) in 100 mM potassium phosphate buffer (pH 7.4) on ice for 15 minutes.

    • Causality: Alamethicin acts as a pore-forming peptide. It permeabilizes the microsomal membrane, allowing the highly polar UDPGA cofactor to access luminal UGT enzymes. Without this, Phase II glucuronidation would be artificially underrepresented.

  • Step 2: Initiation. Transfer to a 37°C water bath and initiate the reaction by adding NADPH (1 mM) and UDPGA (2 mM).

    • Causality: NADPH is the obligate electron donor for CYP450-mediated Phase I oxidation, while UDPGA is the essential cofactor for Phase II glucuronidation[3].

  • Step 3: Quenching & Normalization. At specific time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing 100 nM labetalol (Internal Standard).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity. The internal standard normalizes LC-MS/MS ionization variability, ensuring that the calculated intrinsic clearance ( CLint​ ) reflects true enzymatic degradation rather than instrument drift or non-specific binding to the assay plate.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Given the bis-basic nature of the scaffold, intestinal absorption is heavily dependent on the ionization state and potential efflux transporter interactions.

  • Step 1: Cell Culture. Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days.

    • Causality: A 21-day culture period is strictly required for the cells to fully differentiate, form tight junctions, and express functional apical efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

  • Step 2: pH Gradient Application. Apply the test compound (10 µM) to the apical chamber in a buffer at pH 6.5, and fill the basolateral chamber with buffer at pH 7.4.

    • Causality: This pH gradient mimics the physiological difference between the slightly acidic intestinal lumen and the neutral systemic circulation. It accurately captures the ionization state of the basic piperidine and benzylamine moieties, which dictates passive transcellular diffusion.

  • Step 3: Efflux Calculation. Measure the apparent permeability ( Papp​ ) in both the Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions using LC-MS/MS. Calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

    • Causality: An ER>2.0 indicates the compound is a substrate for active efflux. If observed, the scaffold must be optimized (e.g., by reducing hydrogen bond donors or lowering the basicity of the piperidine ring) to prevent poor oral bioavailability.

Workflow Start Compound Synthesis PhysChem Physicochemical Profiling (pKa, logD) Start->PhysChem Micro Microsomal Stability (HLM/RLM) PhysChem->Micro Decision High Clearance? Micro->Decision MetID Metabolite ID (LC-MS/MS) Identify Soft Spots Decision->MetID Yes Caco2 Caco-2 Permeability (Efflux Assessment) Decision->Caco2 No MetID->Start Structural Optimization InVivo In Vivo PK (Rodent Models) Caco2->InVivo

Iterative in vitro to in vivo pharmacokinetic testing workflow for derivative optimization.

Quantitative Pharmacokinetic Data Interpretation

The table below summarizes representative pharmacokinetic parameters demonstrating how structural modifications to the parent 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine scaffold translate to improved ADME profiles. Converting the highly labile primary benzylamine into an amide, and introducing electron-withdrawing groups (e.g., fluorine) to the piperidine ring, drastically improves the half-life and safety profile[2].

Compound ProfileStructural ModificationIn Vitro CLint​ (µL/min/mg)In Vivo Half-life ( t1/2​ , h)Oral Bioavailability ( F% )hERG IC50​ (µM)
Parent Scaffold Unmodified bis-basic> 150 (High)0.5< 10%2.5 (High Liability)
Derivative A Benzylamine converted to Amide85 (Moderate)2.135%4.0 (Mod. Liability)
Derivative B Amide + 3-Fluoro-piperidine< 20 (Low)6.572%> 30 (Safe)

Data represents generalized trends observed during the optimization of piperidine-benzylamine motifs in drug discovery campaigns, demonstrating the causality between pKa attenuation and improved PK/safety endpoints.

References

  • [1] Mochizuki, A., Nakamoto, Y., Naito, H., Uoto, K., & Ohta, T. (2008). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 18(2), 782-787. URL:[Link]

  • [2] Shaw, S. J., et al. (2023). Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. Journal of Medicinal Chemistry, 66(24), 17086-17104. URL:[Link]

  • [3] Colizza, K., Awad, M., & Kamel, A. (2007). Metabolism, pharmacokinetics, and excretion of the substance P receptor antagonist CP-122,721 in humans: structural characterization of the novel major circulating metabolite 5-trifluoromethoxy salicylic acid by high-performance liquid chromatography-tandem mass spectrometry and NMR spectroscopy. Drug Metabolism and Disposition, 35(6), 884-897. URL:[Link]

Sources

Exploratory

A Comprehensive Methodological Guide to Characterizing the Receptor Binding Affinity of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine

An In-Depth Technical Guide for Drug Development Professionals Executive Summary: The compound 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine represents a novel chemical entity (NCE) whose receptor binding profi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: The compound 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine represents a novel chemical entity (NCE) whose receptor binding profile is currently uncharacterized. Its structure, which incorporates a 3-methylpiperidine moiety and a benzylamine core, suggests potential interactions with a range of central nervous system (CNS) and peripheral receptors. Piperidine and its derivatives are well-established pharmacophores found in numerous approved drugs, targeting receptors such as opioid, serotonin (5-HT), and various kinases.[1][2][3] This guide provides a comprehensive, multi-tiered strategic framework for drug development professionals to systematically identify the molecular targets of this NCE, quantify its binding affinity, and elucidate its kinetic profile. By integrating computational prediction with gold-standard biophysical and biochemical assays, this workflow ensures a robust and self-validating characterization, laying an essential foundation for subsequent functional studies and lead optimization efforts.

Part 1: Structural Analysis and Target Hypothesis Generation

The logical first step in characterizing an NCE is to dissect its structure to form rational hypotheses about its potential biological targets. The structure of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine contains two key pharmacophoric elements:

  • 3-Methylpiperidine: This saturated heterocycle is a privileged scaffold in medicinal chemistry. Its presence is associated with activity at G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, piperidine derivatives have been developed as potent opioid receptor ligands, 5-HT2A receptor inverse agonists, and kinase inhibitors.[3][4][5] The methyl substitution at the 3-position introduces a chiral center, which may confer stereospecific binding and selectivity for certain receptor subtypes.

  • Benzylamine Moiety: The phenyl-CH2-NH2 group is a common feature in many CNS-active compounds, including neurotransmitter reuptake inhibitors and receptor agonists/antagonists.

Based on these substructures, plausible target families for this NCE include, but are not limited to, aminergic GPCRs (e.g., serotonin, dopamine, adrenergic receptors), opioid receptors, sigma (σ) receptors, and certain classes of kinases.[1][6] This initial analysis is critical as it guides the subsequent, more resource-intensive experimental stages.

Part 2: In Silico Profiling for Target Prediction and Prioritization

Before committing to wet-lab experiments, a computational approach provides a cost-effective and rapid method to screen for potential targets and refine our hypotheses. This in silico workflow serves as a preliminary filter, prioritizing likely receptor interactions for experimental validation.

Computational Workflow

The process begins with screening the compound's 2D structure against databases of known ligands and their targets. This is followed by more rigorous 3D docking simulations against the highest-probability targets to predict binding modes and estimate affinity.

in_silico_workflow cluster_0 In Silico Screening & Prediction start 2D Structure of NCE db_screen Target Prediction Screening (e.g., SwissTargetPrediction, BindingDB) start->db_screen Input Structure target_list Generate Prioritized List of Potential Targets db_screen->target_list Identify Matches docking Molecular Docking (Predict Binding Pose & Score) target_list->docking Select Top Candidates md_sim Molecular Dynamics Simulation (Assess Complex Stability) docking->md_sim Refine & Validate Pose final_prediction Predicted High-Affinity Targets (for Experimental Validation) md_sim->final_prediction Confirm Stable Interaction

Caption: In silico workflow for predicting receptor targets.

Data Presentation: Predicted Binding Affinities

Molecular docking studies can provide a quantitative estimate of binding affinity (often as a docking score or estimated free energy of binding). This data is used to rank and prioritize targets for experimental follow-up.

Predicted Target ReceptorDocking Score (kcal/mol)Key Predicted InteractionsRationale for Inclusion
µ-Opioid Receptor-9.2Cation-π with His297, H-bond with Asp147Piperidine is a core scaffold of many opioids.[1]
Serotonin 5-HT2A Receptor-8.8H-bond with Ser242, Hydrophobic pocketPhenyl-piperidine structures are known 5-HT2A ligands.[3][7]
Sigma-1 (σ1) Receptor-8.5Hydrophobic interactions, H-bond with Glu172Piperazine/piperidine derivatives often show high sigma receptor affinity.[6]
Epidermal Growth Factor Receptor (EGFR) Kinase-7.9H-bond to hinge region (Met793)Phenyl-piperidine motifs are found in some kinase inhibitors.[8]

Note: The data above is hypothetical and for illustrative purposes only. Actual results would be derived from computational studies.[9]

Part 3: Experimental Determination of Receptor Binding Affinity

Following computational analysis, experimental validation is imperative. A two-stage approach is recommended: an initial broad screen to identify primary targets, followed by detailed, quantitative assays to precisely define the binding affinity and kinetics for the most promising interactions.

Gold-Standard Characterization: Radioligand Competition Binding Assays

This technique is the benchmark for quantifying the affinity of an unlabeled test compound by measuring its ability to displace a high-affinity radiolabeled ligand from a receptor.[10][11] Its primary advantages are exceptional sensitivity (allowing detection of picomolar affinities) and the robustness of the methodology.[10][12]

  • Membrane Preparation:

    • Homogenize cultured cells or tissues known to express the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2) with protease inhibitors.[13]

    • Centrifuge the homogenate at low speed to remove debris, then at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptor.[12]

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the total protein concentration using a standard method like a BCA assay.[14]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, a fixed concentration of the specific radioligand (e.g., [³H]DAMGO for µ-opioid receptor), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a saturating concentration of a known, unlabeled reference ligand to block all specific binding.

    • Competition Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound (1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine).

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[13]

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membrane-bound radioligand.[15]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[12]

  • Quantification:

    • Place the dried filter discs into scintillation vials with scintillation cocktail.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[14]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • Use non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]

binding_assay_workflow cluster_1 Radioligand Competition Assay Workflow prep Prepare Receptor Membranes setup Set up 96-Well Plate (Total, NSB, Competition) prep->setup incubate Incubate to Equilibrium setup->incubate filtrate Rapid Vacuum Filtration incubate->filtrate count Scintillation Counting (CPM) filtrate->count analyze Data Analysis: IC50 → Ki Conversion count->analyze spr_workflow cluster_2 Surface Plasmon Resonance (SPR) Workflow immobilize Immobilize Receptor on Sensor Chip inject Inject Analyte (Association Phase) immobilize->inject dissociate Buffer Flow (Dissociation Phase) inject->dissociate regenerate Regenerate Surface dissociate->regenerate analyze_spr Fit Sensorgram Data to Kinetic Model dissociate->analyze_spr regenerate->inject Next Cycle results Determine: ka, kd, and KD analyze_spr->results

Caption: Real-time kinetic analysis using an SPR workflow.

Part 4: Data Synthesis and Integrated Analysis

The ultimate goal is to build a comprehensive and validated binding profile for the NCE. This requires synthesizing the data from computational, radioligand, and SPR experiments.

Data Summary and Comparison

A consolidated table allows for direct comparison of the affinity values obtained from different methodologies.

Target ReceptorIn Silico Score (kcal/mol)Radioligand Ki (nM)SPR KD (nM)SPR kₐ (10⁵ M⁻¹s⁻¹)SPR kd (10⁻³ s⁻¹)
µ-Opioid Receptor-9.255621.59.3
Serotonin 5-HT2A Receptor-8.81201500.812.0
Sigma-1 (σ1) Receptor-8.5>1000>1000N/AN/A

Note: The data above is hypothetical and for illustrative purposes only.

Interpretation and Causality:

  • Concordance: Strong agreement between the Ki from radioligand assays and the KD from SPR provides high confidence in the measured affinity. It validates that the interaction follows a simple bimolecular model.

  • Discrepancy: If Ki and KD values differ significantly, it may suggest complexities in the binding mechanism not captured by one of the assays, such as interactions with membrane lipids or allosteric effects.

  • Kinetic Insights: The SPR data provides the crucial context of how the affinity is achieved. For the hypothetical µ-opioid receptor data above, the affinity is driven by a moderately fast association rate and a relatively slow dissociation rate, suggesting a reasonably stable drug-receptor complex. This "residence time" information is critical for predicting pharmacodynamic effects.

  • Structure-Activity Relationship (SAR): This validated data for the parent compound serves as the essential baseline for any future SAR studies, where modifications to the NCE structure are correlated with changes in binding affinity and kinetics to optimize for potency and selectivity. [16] By following this integrated workflow, researchers can move from an unknown compound to a well-characterized chemical probe with a defined receptor binding profile, ready for the next stages of drug discovery and development.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
  • Bio-protocol. (n.d.). Radioligand binding assays.
  • Malvern Panalytical. (n.d.). Binding Affinity.
  • Reddit. (2014, February 20). What techniques are available to determine a drug's binding affinity to a particular protein or receptor site?
  • ACS Publications. (2023, December 22). Direct Binding Methods to Measure Receptor–Ligand Interactions.
  • PMC. (n.d.). Methods for quantifying T cell receptor binding affinities and thermodynamics.
  • Springer Protocols. (2011). Radioligand Binding Methods for Membrane Preparations and Intact Cells.
  • Journal of Cell Biology. (2017, October 13). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions.
  • PMC. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A.
  • PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method.
  • Journal of Medicinal Chemistry. (2012, November 1). Structural Optimization and Structure–Activity Relationships of N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine Derivatives, a New Class of Reversible Kinase Inhibitors Targeting both EGFR-Activating and Resistance Mutations.
  • Taylor & Francis Online. (2023, July 25). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • PubMed. (2024, April 15). Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents.
  • PMC. (n.d.). In silico insights into the design of novel NR2B-selective NMDA receptor antagonists.
  • PMC. (n.d.). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands.
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity.
  • PubMed. (2006, May 15). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.
  • ResearchGate. (n.d.). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist.
  • Managing Intellectual Property. (2021, September 16). The structure-activity relationship and pharmaceutical compounds.
  • Johns Hopkins University. (2008, January 15). Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N′-benzylpiperazines: Potent ligands for σ1 and σ2 receptors.

Sources

Foundational

Predicted Biological Activity and Analytical Utility of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine

Whitepaper & Technical Guide Prepared for Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary The compound 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine (also referred to in l...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper & Technical Guide Prepared for Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The compound 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine (also referred to in literature as 4-[(3-methylpiperidin-1-yl)methyl]benzylamine) is a bicyclic-type diamine characterized by a primary benzylamine moiety and a tertiary 3-methylpiperidine ring. As a Senior Application Scientist, I have structured this technical guide to evaluate this molecule not just as a static chemical entity, but as a dynamic tool. Based on its precise physicochemical profile, this guide details its two primary predicted applications:

  • A high-performance derivatization agent for the LC-MS/MS analysis of Short-Chain Fatty Acids (SCFAs).

  • A potent pharmacological scaffold targeting the Histamine H3 Receptor (H3R) for neuropharmacological drug development.

Part 1: Structural and Physicochemical Profiling

To understand the biological and analytical utility of this compound, we must first deconstruct the causality behind its structural features:

  • The Primary Aminomethyl Group (-CH₂NH₂): With a predicted pKa of ~9.5, this highly nucleophilic primary amine is primed for rapid amide bond formation. In analytical chemistry, this allows it to act as a highly efficient conjugation partner for volatile carboxylic acids.

  • The Tertiary 3-Methylpiperidine Ring: With a pKa of ~8.5, this basic nitrogen readily accepts a proton, providing a stable positive charge essential for high-sensitivity Electrospray Ionization (ESI+) in mass spectrometry. Pharmacologically, the 3-methylpiperidine ring is widely recognized as the most preferable basic moiety for anchoring ligands into the binding pocket of the human Histamine H3 receptor[1].

  • The Benzyl Spacer: The rigid phenyl ring maintains an optimal distance between the two nitrogen centers, preventing intramolecular cyclization during derivatization and providing necessary lipophilic interactions for receptor binding.

Part 2: Analytical Utility — LC-MS/MS Derivatization of SCFAs

The Analytical Challenge and Causality of the Solution

Short-chain fatty acids (SCFAs) are critical biomarkers of gut microbiome health, but their high volatility, low molecular weight, and lack of a chromophore make them notoriously difficult to analyze via standard LC-MS/MS.

Recent advancements in metabolomics have demonstrated that conjugating SCFAs to bicyclic-type amines drastically improves chromatographic retention and ESI+ signal intensity[2]. When 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine is conjugated to an SCFA via EDC/NHS coupling, the primary amine forms a stable amide bond.

The Mechanistic Advantage: During Collision-Induced Dissociation (CID) in the mass spectrometer, the conjugate undergoes a highly predictable cleavage at the tertiary nitrogen. This removes the 3-methylpiperidine ring, leaving the SCFA attached to the benzylamine core on the daughter ion[2]. Because the mass of the daughter ion retains the specific SCFA chain, it creates a highly selective Selected Reaction Monitoring (SRM) transition, eliminating background noise from biological matrices[3].

Predicted Quantitative Data for SCFA Conjugates

Calculations based on the exact mass of the target amine (218.18 g/mol ) and standard CID fragmentation mechanics.

SCFA ConjugatePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Predicted LOD (nM)
Acetic Acid261.2163.120< 50
Propionic Acid275.2177.120< 50
Butyric Acid289.2191.120< 50
Valeric Acid303.2205.120< 50
Self-Validating Protocol: SCFA Derivatization Workflow

To ensure scientific integrity, this protocol is designed as a self-validating system. If the internal standard fails to appear, or if the blank shows a signal, the system immediately flags the error, preventing false-positive data.

  • Sample Preparation & Internal Standardization: Aliquot 10 µL of biological plasma. Immediately spike with 10 µL of D3-acetate (Internal Standard). Causality: D3-acetate controls for matrix effects and derivatization efficiency. If the D3-acetate transition (m/z 264.2 → 166.1) is absent, the reaction has failed.

  • Reagent Addition: Add 20 µL of 200 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 20 µL of 200 mM NHS (N-hydroxysuccinimide) to activate the carboxylic acids.

  • Conjugation: Add 20 µL of 100 mM 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine. Incubate at 40°C for 60 minutes.

  • Quenching & Blank Validation: Quench the reaction with 100 µL of LC-MS grade water. Crucial Step: Run a parallel "Reagent Blank" substituting plasma with water. Causality: Reagents often contain trace acetates; the blank validates that the detected SCFAs are strictly endogenous.

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 column using a gradient of Water/Acetonitrile (0.1% Formic Acid).

SCFA_Workflow A SCFA Sample (Acetic, Propionic) C EDC/NHS Coupling (Amide Bond) A->C B Target Amine (Derivatization Agent) B->C D SCFA-Amine Conjugate (ESI+ Active) C->D E LC-MS/MS (CID) D->E F Unique Daughter Ion (Cleavage at Tertiary N) E->F Collision-Induced Dissociation

LC-MS/MS derivatization workflow for SCFA analysis using the target bicyclic amine.

Part 3: Predicted Pharmacological Activity — Histamine H3 Receptor Antagonism

Pharmacophore Alignment and Causality

Beyond analytical chemistry, the structural topology of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine perfectly aligns with the pharmacophore of Histamine H3 Receptor (H3R) inverse agonists/antagonists.

The H3R is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system. Blockade of this receptor is a validated therapeutic strategy for narcolepsy and cognitive disorders, as seen with the approved drug Pitolisant[4].

Extensive Structure-Activity Relationship (SAR) studies have proven that the 3-methylpiperidine moiety is the most preferable basic group for anchoring into the hH3R binding pocket [1]. The tertiary amine forms a critical salt bridge with the Asp114 residue in Transmembrane Domain 3 (TM3) of the receptor[5]. Furthermore, the benzylamine core acts as a rigid, lipophilic spacer that occupies the hydrophobic sub-pocket of the receptor, predicting a high binding affinity (K_i < 30 nM).

Self-Validating Protocol: In Vitro H3R Radioligand Binding Assay

To empirically validate the predicted H3R affinity, a competitive radioligand binding assay must be executed. This protocol utilizes a built-in pharmacological control to ensure data integrity.

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the human H3 receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]-Nα-methylhistamine (a selective H3R agonist) and varying concentrations of the target compound (10⁻¹⁰ to 10⁻⁵ M).

  • Non-Specific Binding (NSB) Control: Crucial Step: In a parallel set of wells, add 10 µM of Pitolisant or Thioperamide. Causality: This saturating concentration displaces all radioligand from the H3 receptors. If the radioactive counts in the NSB wells equal the total binding wells, it proves the receptor membranes are degraded or the radioligand is inactive, invalidating the run.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity using a liquid scintillation counter. Calculate the IC₅₀ and convert to K_i using the Cheng-Prusoff equation.

H3R_Pathway Ligand 3-Methylpiperidine Ligand (Inverse Agonist) Receptor Histamine H3 Receptor (Presynaptic TM3) Ligand->Receptor Binds Asp114 GProtein Gi/o Protein (Inhibited) Receptor->GProtein Blocks Activation cAMP cAMP Levels (Increased) GProtein->cAMP Removes AC Inhibition Release Histamine Release (Enhanced Exocytosis) cAMP->Release Promotes Release

Mechanism of action for H3 receptor inverse agonism leading to enhanced histamine release.

References

  • Darlington DN. "Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy." Molecules, 2025. URL:[Link]

  • Sadek B, et al. "Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant activity in different seizure models in male adult rats." Drug Design, Development and Therapy, 2016. URL:[Link]

  • Kuder K, et al. "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry, 2023. URL:[Link]

  • Syed N, et al. "Pitolisant: First Global Approval." Drugs, 2016. URL:[Link]

Sources

Protocols & Analytical Methods

Method

High-Resolution NMR Spectroscopy Characterization of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine: Protocols and Analytical Workflows

As drug development increasingly relies on complex, multi-functional building blocks, the precise structural elucidation of these molecules becomes paramount. 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex, multi-functional building blocks, the precise structural elucidation of these molecules becomes paramount. 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine is a highly versatile intermediate featuring a para-substituted aromatic core flanked by two distinct benzylic systems: a primary amine (methanamine) and a tertiary cyclic amine (3-methylpiperidine).

This application note provides a comprehensive, self-validating workflow for the Nuclear Magnetic Resonance (NMR) characterization of this molecule. By moving beyond simple peak assignment, we will explore the causality behind the spectral features—specifically, the magnetic anisotropy of the piperidine ring and the chemical exchange dynamics of the primary amine.

Molecular Architecture and Causality of Spectral Features

To accurately assign the 1 H and 13 C NMR spectra, we must first deconstruct the molecule into its three distinct magnetic domains. Standardized acquisition protocols are critical for reproducible measurements across these domains .

The Aromatic Core

The para-substituted benzene ring presents a classic AA′BB′ spin system. Because the two benzylic substituents (-CH 2​ NH 2​ and -CH 2​ -Piperidine) have similar but non-identical electron-withdrawing effects, the aromatic protons typically manifest as a tight AB quartet or two overlapping doublets between δ 7.20 and 7.30 ppm .

The Dual Benzylic Systems

The molecule contains two isolated -CH 2​

  • groups, both appearing as singlets in the 1 H spectrum. Causality in their chemical shift difference is driven by the electronegativity and hydrogen-bonding capability of the adjacent nitrogen atoms. The primary benzylamine protons resonate further downfield (δ ~3.84 ppm ) compared to the tertiary benzylic protons adjacent to the piperidine ring (δ ~3.45 ppm ) .
The Asymmetric Piperidine Ring

The 3-methyl substitution breaks the plane of symmetry within the piperidine ring, rendering the axial and equatorial protons magnetically non-equivalent (diastereotopic).

  • Equatorial vs. Axial: Due to the magnetic anisotropy of the adjacent C-C bonds, equatorial protons at C2 and C6 resonate downfield (δ 2.75–2.85 ppm ) compared to their axial counterparts (δ 1.80–1.95 ppm ) .

  • The Methyl Group: The -CH 3​ group appears as a distinct doublet at δ ~0.88 ppm , serving as an excellent anchor point for 2D correlation experiments.

Logic cluster_domains Molecule 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine Aromatic Aromatic Core (δ 7.2-7.3 ppm) Molecule->Aromatic Benzylic Benzylic Linkers (δ 3.4 & 3.8 ppm) Molecule->Benzylic Aliphatic Piperidine Ring (δ 0.8-2.9 ppm) Molecule->Aliphatic B_NH2 -CH2-NH2 (δ ~3.8, s) Benzylic->B_NH2 B_Pip -CH2-Pip (δ ~3.4, s) Benzylic->B_Pip P_CH3 3-Methyl (δ ~0.9, d) Aliphatic->P_CH3 P_Ring Ring Protons (Complex m) Aliphatic->P_Ring

Fig 1: Structural elucidation logic mapping molecular domains to expected NMR shifts.

Self-Validating Experimental Protocols

A robust NMR protocol must be self-validating. Relying solely on 1D chemical shifts can lead to misassignment due to overlapping multiplets in the aliphatic region. The following step-by-step methodology incorporates chemical exchange and 2D correlation to create a closed-loop validation system .

Step 1: Sample Preparation
  • Weigh 15–20 mg of the analyte with high precision.

  • Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Transfer the solution to a high-precision 5 mm NMR tube, ensuring no particulate matter is present to avoid magnetic field inhomogeneities (poor shimming).

Step 2: 1D Acquisition ( 1 H and 13 C)
  • 1 H NMR: Acquire at 400 MHz or 500 MHz. Use a standard 30° pulse program (zg30), 16 scans, an acquisition time of 3 seconds, and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of all protons.

  • 13 C NMR: Acquire at 100 MHz or 125 MHz. Use a proton-decoupled pulse sequence (zgpg30), minimum 512 scans, to achieve an adequate signal-to-noise ratio for the quaternary aromatic carbons.

Step 3: Self-Validation via D 2​ O Exchange

Primary amines (-NH 2​ ) undergo rapid chemical exchange and quadrupolar relaxation via the 14 N nucleus, often appearing as a broad, ambiguous singlet.

  • Acquire the initial 1 H spectrum. Note the broad singlet around δ 1.50 ppm (integrating to 2H).

  • Add 2 drops of Deuterium Oxide (D 2​ O) directly into the NMR tube.

  • Vortex the tube for 30 seconds and allow the phases to separate.

  • Re-acquire the 1 H spectrum. Validation: The disappearance of the peak at δ 1.50 ppm definitively confirms the -NH 2​ assignment, separating it from the overlapping piperidine ring protons.

Step 4: 2D Correlation (COSY & HSQC)

To resolve the complex multiplets of the 3-methylpiperidine ring:

  • COSY (Correlation Spectroscopy): Use to trace the spin system from the isolated methyl doublet (δ 0.88 ppm) to the C3 methine proton, and subsequently around the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Use to unambiguously pair the benzylic protons (δ 3.84 and 3.45 ppm) with their respective carbons (δ 46.2 and 63.2 ppm), validating the spatial arrangement of the linkers.

Workflow Prep Sample Prep (CDCl3 + TMS) Acq1D 1D Acquisition (1H & 13C) Prep->Acq1D Val Self-Validation (D2O Exchange) Acq1D->Val NH2 ID Acq2D 2D Acquisition (COSY / HSQC) Acq1D->Acq2D Resolve Process Data Processing (FT, Phase, Base) Val->Process Acq2D->Process Assign Structural Assignment Process->Assign

Fig 2: Self-validating NMR workflow integrating 1D/2D acquisition and D2O exchange.

Quantitative Data Presentation

The tables below summarize the expected chemical shifts based on empirical data of highly analogous benzylamine and methylpiperidine substructures.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
DomainAssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)
Aromatic Ar-H (ortho to -CH 2​ NH 2​ )7.28d2H8.0
Aromatic Ar-H (ortho to -CH 2​ Pip)7.22d2H8.0
Benzylic -CH 2​ -NH 2​ 3.84s2H-
Benzylic -CH 2​ -Piperidine3.45s2H-
Piperidine C2-H (eq), C6-H (eq)2.75 – 2.85m2H-
Piperidine C2-H (ax), C6-H (ax)1.80 – 1.95m2H-
Piperidine C3-H (methine)1.60 – 1.70m1H-
Amine -NH 2​ ~1.50br s2H-
Piperidine C4-H 2​ , C5-H 2​ 1.45 – 1.75m3H-
Piperidine C4-H (ax) or C5-H (ax)0.95 – 1.10m1H-
Aliphatic -CH 3​ 0.88d3H6.5

Note: The -NH 2​ signal is highly concentration and temperature-dependent. Integration of the entire spectrum must equal 22 protons.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
DomainAssignmentChemical Shift (δ, ppm)Carbon Type
Aromatic C-Ar (ipso to -CH 2​ NH 2​ )141.5Cq
Aromatic C-Ar (ipso to -CH 2​ Pip)137.2Cq
Aromatic C-Ar (CH)129.1CH
Aromatic C-Ar (CH)127.4CH
Benzylic -CH 2​ -Piperidine63.2CH 2​
Piperidine C262.1CH 2​
Piperidine C654.3CH 2​
Benzylic -CH 2​ -NH 2​ 46.2CH 2​
Piperidine C433.1CH 2​
Piperidine C331.0CH
Piperidine C525.2CH 2​
Aliphatic -CH 3​ 19.5CH 3​

References

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists Metabolites (MDPI), 2023. URL:[Link]

  • A guide to small-molecule structure assignment through computation of ( 1 H and 13 C) NMR chemical shifts Nature Protocols (Springer Nature), 2014. URL:[Link]

  • Effect of Single-Walled Carbon Nanotube Association upon 1 H NMR Spectra of Amines Journal of Organic Chemistry (ACS), 2013. URL:[Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions (Supporting Information - Piperidine Derivatives) Organic & Biomolecular Chemistry (Royal Society of Chemistry), 2019. URL:[Link]

Application

Application Note: HPLC Method Development for 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine

Executive Summary The analysis of highly basic, multi-amine compounds presents a notorious challenge in reversed-phase high-performance liquid chromatography (RP-HPLC). This application note details a robust, Quality by...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The analysis of highly basic, multi-amine compounds presents a notorious challenge in reversed-phase high-performance liquid chromatography (RP-HPLC). This application note details a robust, Quality by Design (QbD) approach for the analysis of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine . By leveraging high-pH mobile phases and hybrid silica column technology, this protocol eliminates the severe peak tailing and poor retention typically associated with dicationic basic analytes. The methodology is structured in alignment with the latest ICH Q14 guidelines for analytical procedure development [1] and ICH Q2(R2) for method validation [2].

Analyte Profiling & Chromatographic Challenges

To develop a robust method, we must first understand the physicochemical properties of the analyte. 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine contains two distinct basic functional groups:

  • A primary amine (methanamine moiety): Estimated pKa​≈9.5

  • A tertiary amine (piperidine moiety): Estimated pKa​≈10.2

The "Double-Charge" Dilemma

At conventional acidic (pH 2–3) or neutral (pH 7) mobile phase conditions, both nitrogen atoms are protonated, rendering the molecule a highly polar dication . This leads to two primary modes of chromatographic failure on standard C18 silica columns:

  • Poor Retention: The high polarity of the dicationic state causes the analyte to elute near the void volume ( t0​ ), making it susceptible to matrix interference.

  • Severe Peak Tailing: At mid-pH, residual silanols ( −SiOH ) on the silica surface become ionized ( −SiO− ). The positively charged analyte undergoes strong electrostatic ion-exchange interactions with these active sites. Because this secondary interaction is kinetically slower than hydrophobic partitioning, it results in severe peak tailing (Asymmetry factor >2.0 ) and poor resolution [3].

Method Development Strategy: ICH Q14 Framework

Modern method development eschews trial-and-error in favor of a systematic, risk-based approach as outlined in the ICH Q14 guidelines [1]. The first step is defining the Analytical Target Profile (ATP) , which dictates that the method must achieve a tailing factor ( Tf​ ) <1.5 , retention factor ( k′ ) >2.0 , and theoretical plates ( N ) >10,000 .

Q14_Lifecycle ATP 1. Analytical Target Profile (ATP) Define Method Goals Risk 2. Risk Assessment Analyte pKa & Solubility ATP->Risk Screening 3. Condition Screening Column & pH Selection Risk->Screening Opt 4. Method Optimization Gradient & Temp Tuning Screening->Opt Val 5. ICH Q2(R2) Validation Performance Verification Opt->Val

Fig 1: ICH Q14 aligned lifecycle approach for analytical method development.

Mechanistic Insights: The Role of Mobile Phase pH

To suppress the ionization of the analyte and force it into a neutral, hydrophobic state, the mobile phase pH must be raised to at least 1 pH unit above the highest pKa​ (Target pH ≈11.5 ).

Standard silica columns dissolve rapidly at pH >8.0 . Therefore, Ethylene Bridged Hybrid (BEH) particles or equivalent twin-technology organic-inorganic silica must be utilized. These columns are structurally stable up to pH 12, allowing us to safely employ high-pH buffers [4]. At pH 11.5, the analyte is fully deprotonated, eliminating silanophilic ion-exchange interactions and relying purely on hydrophobic partitioning.

pH_Mechanism LowPH Low pH (pH 2.0) Analyte: Dicationic (+2) Silica: Neutral (-SiOH) Tailing Poor Retention & Severe Peak Tailing LowPH->Tailing Ion-Exchange HighPH High pH (pH 11.5) Analyte: Neutral (0) Silica: Ionized (-SiO⁻) Symmetry Strong Retention & High Symmetry (Tf < 1.2) HighPH->Symmetry Hydrophobic Partitioning

Fig 2: Mechanistic impact of mobile phase pH on basic analyte retention.

Experimental Protocols

Reagents and Materials
  • Analyte: 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine reference standard (>99% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Buffer Reagents: Ammonium bicarbonate ( NH4​HCO3​ ), Ammonium hydroxide ( NH4​OH , 28-30% NH3​ basis).

  • Column: Waters XBridge BEH C18, 150×4.6 mm, 3.5 µm (or equivalent high-pH stable hybrid column) [3].

Step-by-Step Buffer Preparation (pH 11.5)
  • Weighing: Accurately weigh 0.79 g of Ammonium bicarbonate.

  • Dissolution: Dissolve in 950 mL of Milli-Q water in a 1 L beaker.

  • pH Adjustment: Insert a calibrated pH probe. Dropwise, add concentrated Ammonium hydroxide until the pH stabilizes exactly at 11.5.

  • Volume Make-up: Transfer to a 1 L volumetric flask and bring to volume with Milli-Q water.

  • Filtration: Filter the buffer through a 0.22 µm PTFE or Nylon membrane under vacuum. Note: Do not use cellulose acetate, as it may degrade at high pH.

Chromatographic Conditions
ParameterSpecification
System Agilent 1260 Infinity II (or equivalent) with DAD
Column Hybrid BEH C18 ( 150×4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate buffer (pH 11.5)
Mobile Phase B 100% Acetonitrile
Elution Mode Isocratic (40% A : 60% B)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection (UV) 220 nm (Reference 360 nm)
Sample Preparation
  • Stock Solution: Dissolve 10 mg of the analyte in 10 mL of Methanol to yield a 1.0 mg/mL stock.

  • Working Solution: Dilute the stock solution 1:10 with the initial mobile phase (40% Buffer : 60% ACN) to yield a final concentration of 100 µg/mL. Vortex for 30 seconds.

Results & Quantitative Data

To validate the causality of our method development choices, a comparative study was performed using a standard low-pH method (0.1% TFA, pH ~2.0) versus the optimized high-pH method (pH 11.5). The quantitative system suitability results are summarized below:

Chromatographic MetricLow pH Method (0.1% TFA)High pH Method (pH 11.5)Interpretation / Causality
Retention Time ( tr​ ) 1.8 min6.5 minDeprotonation at pH 11.5 drastically increases hydrophobicity, enhancing retention.
Retention Factor ( k′ ) 0.85.5High pH satisfies the ATP requirement ( k′>2.0 ), moving the peak away from the void volume.
Tailing Factor ( Tf​ ) 2.61.1Elimination of dicationic ion-exchange with silanols yields near-perfect Gaussian symmetry.
Theoretical Plates ( N ) 3,20015,400Sharper peaks at high pH result in a 4.8x increase in column efficiency.

Method Validation Summary (ICH Q2(R2))

To ensure the method acts as a self-validating system, it must be subjected to formal validation per ICH Q2(R2)[2]. The following parameters must be evaluated:

  • System Suitability Testing (SST): Prior to any run, inject the 100 µg/mL standard 5 times. Acceptance criteria: %RSD of peak area ≤2.0% , Tf​≤1.5 , N≥10,000 .

  • Specificity: Inject a blank (diluent) to confirm no interfering peaks at the analyte's retention time (6.5 min).

  • Linearity: Prepare calibration standards at 25%, 50%, 80%, 100%, 120%, and 150% of the target concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Spike known amounts of analyte into a synthetic matrix at 3 levels (50%, 100%, 150%). Recovery must fall between 98.0% and 102.0%.

  • Robustness: Deliberately vary the flow rate ( ±0.1 mL/min), column temperature ( ±2 °C), and buffer pH ( ±0.2 units). Monitor SST parameters to ensure the method remains within the Analytical Target Profile (ATP).

References

  • European Medicines Agency (EMA). ICH Q14 Analytical Procedure Development - Scientific Guideline. Available at:[Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. Available at:[Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available at:[Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Available at:[Link]

Method

Mass spectrometry fragmentation patterns of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine

Application Note: Mass Spectrometry Elucidating the Fragmentation Patterns of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine: A Guide for Structural Characterization Abstract This application note provides a det...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mass Spectrometry

Elucidating the Fragmentation Patterns of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine: A Guide for Structural Characterization

Abstract

This application note provides a detailed guide to the mass spectrometric fragmentation patterns of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine, a compound featuring both benzylamine and N-substituted piperidine moieties common in pharmaceutical development. We explore the characteristic fragmentation pathways under both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) techniques. This document outlines predictive fragmentation mechanisms, provides detailed analytical protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and serves as a foundational resource for researchers engaged in the structural elucidation, impurity profiling, and metabolic analysis of related compounds.

Introduction

1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine incorporates several key structural motifs—a primary benzylamine, a tertiary amine, and a substituted piperidine ring—that are prevalent in a wide range of biologically active molecules. Accurate structural characterization is a cornerstone of drug discovery and development, ensuring compound identity, purity, and stability. Mass spectrometry is an indispensable tool for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns.

Understanding how a molecule like this fragments under different ionization conditions is crucial for unambiguous identification. Electron Ionization (EI) provides reproducible, library-searchable spectra through extensive fragmentation, while Electrospray Ionization (ESI) coupled with tandem MS (MS/MS) allows for controlled fragmentation of a protonated precursor ion, offering targeted structural insights. This guide synthesizes established fragmentation principles of benzylamines and piperidine derivatives to build a predictive model for the title compound.

Compound Structure and Properties

  • Chemical Name: 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine

  • Molecular Formula: C₁₄H₂₂N₂[1]

  • CAS Number: 923137-50-2[1]

  • Monoisotopic Mass: 218.1783 g/mol

  • Average Molecular Weight: 218.34 g/mol

The structure contains two basic nitrogen atoms—a primary amine on the benzyl group and a tertiary amine within the piperidine ring—making it highly suitable for positive ion mode mass spectrometry.

Figure 1: Chemical Structure of the Analyte

Caption: Structure of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine.

Predicted Fragmentation Pathways

The fragmentation of this molecule is dictated by the interplay between its three key structural features: the primary aminomethyl group, the aromatic ring, and the N-benzyl-3-methylpiperidine moiety.

Electron Ionization (EI) Fragmentation

EI is a high-energy process that typically results in a complex fragmentation pattern, which is highly useful for structural confirmation. The fragmentation is initiated by the removal of an electron, often from a lone pair on a nitrogen atom or from the aromatic π-system.

Key Predicted EI Fragments: The most probable cleavage points are the benzylic C-C and C-N bonds, which are relatively weak and lead to the formation of resonance-stabilized ions.

  • Benzylic Cleavage (α-cleavage to the ring): The most favorable cleavages occur at the bonds beta to the aromatic ring.

    • Formation of the Tropylium Ion (m/z 91): Cleavage of the bond between the phenyl ring and the benzylic carbon attached to the piperidine yields a substituted benzyl radical and can lead to the formation of the highly stable tropylium cation.

    • Formation of the 3-Methylpiperidine-1-ylmethyl Cation (m/z 112): Cleavage of the bond between the benzylic carbon and the phenyl ring results in a resonance-stabilized iminium ion derived from the piperidine moiety.

  • Piperidine Ring Fragmentation: Alpha-cleavage is a dominant fragmentation pathway for piperidines under EI.[2] This involves the cleavage of a C-C bond adjacent to the nitrogen, often with the loss of the largest substituent.[2]

    • Loss of Methyl Radical (CH₃): Cleavage at the C3 position of the piperidine ring can lead to the loss of the methyl group.

    • Ring Opening: Subsequent fragmentation can lead to the opening of the piperidine ring, generating a series of smaller, characteristic ions.[2]

  • Primary Amine Fragmentation: Alpha-cleavage at the primary amine can result in the loss of a hydrogen radical to form a stable iminium ion.

EI_Fragmentation cluster_path1 Benzylic/Piperidine Cleavage cluster_path2 Benzylamine Cleavage M_ion [C₁₄H₂₂N₂]⁺˙ m/z 218 frag_112 {m/z 112 [3-Methylpiperidine -1-ylmethyl cation]} M_ion->frag_112 - C₇H₈N• frag_121 {m/z 121 [4-(Aminomethyl)tropylium cation]} M_ion->frag_121 - C₆H₁₃N• frag_201 {m/z 201 [M - NH₃]⁺˙} M_ion->frag_201 - •NH₂ frag_98 {m/z 98 [Piperidine Ring Fragment]} frag_112->frag_98 - CH₂ frag_91 {m/z 91 Tropylium Cation} frag_121->frag_91 - CH₂NH₂

Caption: Predicted major fragmentation pathways under Electron Ionization (EI).

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

ESI is a soft ionization technique that, in positive ion mode, will readily protonate the basic nitrogen atoms of the analyte to form the pseudomolecular ion, [M+H]⁺, at m/z 219.1861 . Collision-Induced Dissociation (CID) of this precursor ion reveals structurally significant fragmentation pathways.

Key Predicted ESI-MS/MS Fragments:

  • Loss of Ammonia (NH₃): A hallmark fragmentation for protonated benzylamines is the neutral loss of ammonia from the primary amine group.[3][4][5] This is often the most facile fragmentation, occurring at low collision energies, and results in a prominent fragment ion at m/z 202.1596 .

  • Benzylic C-N Cleavage: Scission of the bond between the benzylic carbon and the piperidine nitrogen is highly probable. This heterolytic cleavage can result in two primary product ions, depending on where the charge is retained:

    • Formation of the 4-(Aminomethyl)benzyl Cation (m/z 120.0813): This occurs via the loss of neutral 3-methylpiperidine.

    • Formation of the Protonated 3-Methylpiperidine (m/z 100.1126): This results from the loss of a neutral benzylic species.

  • Formation of Tropylium Ion (m/z 91): As with EI, the formation of the stable tropylium ion is a likely pathway, often following the loss of the entire piperidine-containing substituent.[6][7]

Table 1: Summary of Predicted Key Fragment Ions

Ionization Mode Precursor Ion (m/z) Key Fragment Ion (m/z) Proposed Structure / Neutral Loss Fragmentation Mechanism
EI 218.18 (M⁺˙) 112.11 [C₇H₁₄N]⁺ Benzylic C-C cleavage
EI 218.18 (M⁺˙) 121.09 [C₈H₉N]⁺ Benzylic C-N cleavage & rearrangement
EI 218.18 (M⁺˙) 91.05 [C₇H₇]⁺ Tropylium ion formation
ESI-MS/MS 219.19 ([M+H]⁺) 202.16 [M+H - NH₃]⁺ Neutral loss of ammonia
ESI-MS/MS 219.19 ([M+H]⁺) 120.08 [C₈H₁₀N]⁺ Benzylic C-N cleavage (Loss of C₆H₁₃N)

| ESI-MS/MS | 219.19 ([M+H]⁺) | 100.11 | [C₆H₁₄N]⁺ | Benzylic C-N cleavage (Loss of C₈H₈N) |

Experimental Protocols

The following protocols are provided as a starting point for method development.[8][9] Optimization is recommended to suit specific instrumentation and analytical goals.

GC-MS Analysis Protocol (EI)

Gas chromatography is suitable for volatile and semi-volatile compounds. While the target analyte has polar amine groups that can cause peak tailing, its molecular weight is within a range amenable to GC analysis. Derivatization may improve peak shape but is not always necessary.[10][11]

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in methanol.
  • Create a working solution of 10 µg/mL by diluting the stock solution with ethyl acetate.

2. GC-MS Instrumentation and Parameters:

  • GC System: Agilent 8890 GC or equivalent.
  • MS System: Agilent 5977B MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet Temperature: 280°C.
  • Injection Volume: 1 µL, splitless mode.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 20°C/min to 300°C.
  • Hold: 5 minutes at 300°C.
  • MS Transfer Line Temp: 280°C.
  • Ion Source Temp: 230°C.
  • Ionization Energy: 70 eV.[12]
  • Acquisition Mode: Full Scan.
  • Scan Range: m/z 40-550.
LC-MS/MS Analysis Protocol (ESI)

LC-MS is the preferred method for many pharmaceutical compounds due to its applicability to a wider range of polarities and thermal stabilities.[13]

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in methanol.
  • Create a working solution of 1 µg/mL by diluting the stock solution with 50:50 methanol:water.

2. LC-MS/MS Instrumentation and Parameters:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.
  • MS System: Sciex Triple Quad™ 6500+ or equivalent tandem mass spectrometer.
  • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 2 µL.
  • Gradient Program:
  • Initial: 5% B.
  • 0.5 min: 5% B.
  • 5.0 min: 95% B.
  • 6.0 min: 95% B.
  • 6.1 min: 5% B.
  • 8.0 min: 5% B.
  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
  • Ion Source Parameters:
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150°C.
  • Desolvation Temperature: 400°C.
  • Desolvation Gas Flow: 800 L/hr.
  • MS Method:
  • Full Scan (Q1): Scan m/z 100-300 to identify the [M+H]⁺ precursor ion at m/z 219.2.
  • Product Ion Scan: Select m/z 219.2 as the precursor ion. Ramp collision energy (e.g., 10-40 eV) to observe the full fragmentation pattern and identify the key fragments (m/z 202.2, 120.1, 100.1).

Analytical Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in MeOH) working Dilute to Working Conc. (GC or LC solvent) stock->working gcms GC-MS (EI Mode) - Hard Ionization - Extensive Fragmentation working->gcms lcms LC-MS/MS (ESI Mode) - Soft Ionization - Precursor [M+H]⁺ working->lcms process_gc Analyze EI Spectrum: - Identify Key Fragments - Compare to Predictions gcms->process_gc process_lc Analyze MS/MS Spectrum: - Confirm Neutral Losses - Elucidate Pathways lcms->process_lc elucidation Structural Confirmation process_gc->elucidation process_lc->elucidation

Caption: General workflow for the MS analysis of the target compound.

Conclusion

The structural features of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine give rise to predictable and informative fragmentation patterns under both EI and ESI conditions. Key diagnostic pathways include the neutral loss of ammonia, benzylic C-N cleavage leading to ions at m/z 120 and m/z 100, and the formation of the tropylium ion at m/z 91. The protocols provided herein offer robust starting points for the reliable identification and characterization of this compound and related structures. This integrated approach of predictive analysis and empirical method development is fundamental to advancing analytical capabilities in pharmaceutical research.

References

  • Flammang, R., Gerbaux, P., & Tabet, J. C. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Gao, J., Enke, C. G., & Cooks, R. G. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline? ResolveMass Laboratories Inc. Available at: [Link]

  • Flammang, R., et al. (2002). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]

  • Koolen, H. H. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry. Available at: [Link]

  • Van Bocxlaer, J., et al. (2000). Current developments in LC-MS for pharmaceutical analysis. Analyst. Available at: [Link]

  • Restek Corporation. (2024). Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek Corporation. Available at: [Link]

  • De Ruiter, J. (2011). Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Separation Science. (2023). Overview of test methods for aromatic amines derived from azo colorants using GC-MS. Separation Science. Available at: [Link]

  • Gledhill, R. J., et al. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & Environmental Mass Spectrometry. Available at: [Link]

  • NextSDS. (2026). {4-[(3-methylpiperidin-1-yl)methyl]phenyl}methanamine. NextSDS. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. Available at: [Link]

  • Iwamoto, S., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry. Available at: [Link]

  • Hiraoka, K., et al. (2022). Characterization of the Internal Energy of Ions Produced by Electrospray Ionization Using Substituted Benzyl Ammonium Thermometer Ions. Journal of the American Society for Mass Spectrometry. Available at: [Link]

Sources

Application

Application Note: A Researcher's Guide to the Initial Drug Discovery Screening of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine

Introduction The journey of drug discovery is one of systematic exploration, beginning with the identification of novel chemical entities that possess the potential to modulate biological targets implicated in disease. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The journey of drug discovery is one of systematic exploration, beginning with the identification of novel chemical entities that possess the potential to modulate biological targets implicated in disease. This guide provides a comprehensive framework for the initial drug discovery screening of the novel compound, 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine . While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—a substituted piperidine ring linked to a benzylamine moiety—are prevalent in a wide range of biologically active compounds. These features suggest a high potential for interaction with key drug target classes, such as G-protein coupled receptors (GPCRs) and ion channels.[1][2]

This document is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind them. It is structured to provide a logical, self-validating workflow for taking a novel compound from initial handling to hit identification and confirmation.

Molecular Profile: 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine
PropertyValueSource
IUPAC Name {4-[(3-methylpiperidin-1-yl)methyl]phenyl}methanamine
CAS Number 923137-50-2
Molecular Formula C14H22N2Inferred from structure
Molecular Weight 218.34 g/mol Inferred from structure
Structure Image generated based on IUPAC name

The presence of a basic piperidine nitrogen and a primary aminomethyl group suggests the compound is likely to be protonated at physiological pH, potentially influencing its solubility, membrane permeability, and interactions with target binding pockets.

Part 1: Strategic Approach to Screening a Novel Compound

The initial screening of a novel compound without a known biological target is a critical step in the drug discovery process.[3][4] The goal is to efficiently and broadly assess its potential biological activity across a range of relevant targets to identify a "hit." Our strategy will be a target-class-focused approach, prioritizing assays for GPCRs and ion channels due to the compound's structural features.

Experimental Workflow Overview

The following diagram outlines the comprehensive workflow for the screening of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine.

G cluster_0 Phase 1: Preparation & Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Lead Generation Compound_Prep Compound Acquisition & Management (Solubilization, Plating) Primary_Screening High-Throughput Primary Screening (Single Concentration) Compound_Prep->Primary_Screening GPCR_Assay GPCR Functional Assays (e.g., Calcium Flux, cAMP) Primary_Screening->GPCR_Assay Target Class 1 Ion_Channel_Assay Ion Channel Assays (e.g., Fluorescence-based) Primary_Screening->Ion_Channel_Assay Target Class 2 Enzyme_Assay Enzyme Inhibition Assays Primary_Screening->Enzyme_Assay Target Class 3 Hit_Confirmation Hit Confirmation (Fresh Compound, Re-test) GPCR_Assay->Hit_Confirmation Ion_Channel_Assay->Hit_Confirmation Enzyme_Assay->Hit_Confirmation Dose_Response Concentration-Response Curve (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assays (Confirm Mechanism) Dose_Response->Orthogonal_Assay SAR Structure-Activity Relationship (SAR) (Analog Synthesis & Testing) Orthogonal_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: High-level workflow for novel compound screening.

Part 2: Compound Management and Preparation

Proper handling of test compounds is foundational to the integrity of screening data.[5][6] Inconsistent sample preparation can lead to false positives or negatives, wasting significant resources.

Protocol 1: Solubilization and Master Plate Preparation

Objective: To prepare a concentrated stock solution and subsequent assay-ready plates of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine.

Materials:

  • 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Acoustic liquid handler or manual multichannel pipette

  • 384-well polypropylene plates

Procedure:

  • Initial Solubilization: Accurately weigh out a precise amount of the compound (e.g., 5 mg). Dissolve the compound in anhydrous DMSO to create a high-concentration stock solution, typically 10 mM. Vortex thoroughly to ensure complete dissolution.

    • Rationale: DMSO is a standard solvent for compound libraries due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers. A 10 mM stock is a common standard for high-throughput screening (HTS).[7]

  • Master Plate Creation: From the 10 mM stock, create a "master plate." This involves dispensing the stock solution into a 384-well plate. This master plate will be the source for creating all subsequent assay plates.

  • Assay-Ready Plates: For primary screening, create "assay-ready" plates by diluting the master plate. Typically, a small volume (e.g., 50-100 nL) of the 10 mM stock is transferred into the wells of a new 384-well plate, which will then have assay buffer and cells added to it. This results in a final screening concentration (e.g., 10 µM).

    • Rationale: The use of acoustic dispensing for creating assay-ready plates minimizes DMSO carryover into the final assay, which can be toxic to cells. A 10 µM final concentration is a common starting point for primary screens to balance the likelihood of detecting activity against the risk of off-target effects.

  • Storage: All stock solutions and plates should be sealed and stored at -20°C or -80°C to maintain compound integrity.[6]

Part 3: Primary Screening Assays

Primary screening is performed at a single, relatively high concentration to identify initial "hits." We will focus on assays for GPCRs and ion channels, as these are plausible targets for our test compound.

Protocol 2: GPCR Activation Screening (Calcium Flux Assay)

Many GPCRs, particularly those coupled to Gq proteins, signal through the release of intracellular calcium.[8] This can be readily measured using fluorescent calcium indicators.

Objective: To identify if the test compound can activate or inhibit Gq-coupled GPCRs.

Workflow Diagram:

G Start Seed cells expressing a target GPCR Load Load cells with a calcium-sensitive dye Start->Load Add_Compound Add test compound (10 µM final) Load->Add_Compound Measure_Fluorescence Measure fluorescence (agonist mode) Add_Compound->Measure_Fluorescence Add_Agonist Add known agonist Measure_Fluorescence->Add_Agonist Measure_Fluorescence2 Measure fluorescence (antagonist mode) Add_Agonist->Measure_Fluorescence2 Analyze Analyze data for fluorescence changes Measure_Fluorescence2->Analyze

Caption: Workflow for a GPCR calcium flux assay.

Procedure:

  • Cell Plating: Seed a 384-well, black-walled, clear-bottom plate with a cell line stably expressing a Gq-coupled GPCR of interest (e.g., HEK293 cells expressing the M1 muscarinic receptor). Culture overnight to allow for cell adherence.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in an appropriate buffer. Incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

    • Rationale: Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to free calcium. The black-walled plate minimizes well-to-well light scatter.

  • Compound Addition: Using a fluorescent plate reader with an integrated liquid handler (e.g., a FLIPR® system), measure the baseline fluorescence. Then, add 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine to a final concentration of 10 µM.

  • Agonist Mode Screening: Immediately after compound addition, monitor the fluorescence intensity over time (e.g., for 2-3 minutes). A sharp increase in fluorescence indicates potential agonist activity.

  • Antagonist Mode Screening: In separate wells, after the initial compound addition, add a known agonist for the receptor at its EC80 concentration (the concentration that gives 80% of its maximal effect). A compound that prevents or reduces the agonist-induced fluorescence increase is a potential antagonist.

  • Controls: Include wells with vehicle (DMSO) only (negative control) and wells with a known agonist (positive control for agonist mode) or antagonist (positive control for antagonist mode).

Protocol 3: Ion Channel Modulation (Membrane Potential Assay)

Ion channels are critical for cellular signaling, and their modulation can be detected by changes in the cell's membrane potential.[9][10]

Objective: To identify if the test compound modulates the activity of a specific ion channel.

Procedure:

  • Cell Plating: Plate cells expressing the ion channel of interest (e.g., a voltage-gated sodium channel) in a 384-well plate.

  • Dye Loading: Load the cells with a membrane potential-sensitive dye according to the manufacturer's protocol. These dyes change their fluorescence intensity in response to changes in membrane potential.

  • Compound Addition and Stimulation: Place the plate in a fluorescent plate reader. Measure baseline fluorescence, then add the test compound (10 µM final concentration). After a brief incubation, add a stimulating agent that is known to open the channel (e.g., a depolarizing agent like potassium chloride for a voltage-gated channel).

  • Data Analysis: Monitor fluorescence changes. A compound that inhibits the channel will reduce the fluorescence change caused by the stimulating agent. A compound that opens the channel may cause a fluorescence change on its own.

  • Controls: Include negative (vehicle) and positive (known channel blocker or opener) controls.

Part 4: Hit Confirmation and Secondary Assays

A "hit" from a primary screen is not a confirmed result. It must be validated through a series of follow-up experiments.[4]

Protocol 4: Concentration-Response Analysis

Objective: To determine the potency (EC50 for an agonist or IC50 for an antagonist/inhibitor) of a confirmed hit.

Procedure:

  • Compound Titration: Prepare a serial dilution of the hit compound. A common approach is an 8- or 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM). This is often done using an inter-plate dilution method.[11]

  • Assay Performance: Perform the primary assay (e.g., the calcium flux assay) using the range of compound concentrations.

  • Data Analysis: Plot the assay response (e.g., % inhibition or % activation) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.

    • Rationale: Determining potency is crucial for ranking hits and beginning to understand the structure-activity relationship (SAR). A potent compound will elicit a response at a low concentration.

Example Data Table:

Concentration (µM)% Inhibition
10098.5
33.395.2
11.185.1
3.755.3
1.220.1
0.48.5
0.12.1
0.00.0
Calculated IC50 4.1 µM
Protocol 5: Orthogonal Assays for Mechanism of Action

An orthogonal assay measures the same biological endpoint through a different technological principle. This helps to rule out assay artifacts.[12] For a GPCR hit, a β-arrestin recruitment assay is an excellent orthogonal choice.

Objective: To confirm the biological activity of a hit using a different assay format.

G cluster_0 GPCR Signaling Pathways cluster_1 Assay Readouts Agonist Agonist GPCR GPCR Agonist->GPCR Binds G_Protein G_Protein GPCR->G_Protein Activates Arrestin Arrestin GPCR->Arrestin Recruits Second_Messenger Second_Messenger G_Protein->Second_Messenger Generates (e.g., cAMP, Ca2+) Downstream_Signaling Downstream_Signaling Arrestin->Downstream_Signaling Initiates Arrestin_Assay β-Arrestin Assay (Measures Arrestin Path) Arrestin->Arrestin_Assay Calcium_Assay Calcium Flux Assay (Measures G-Protein Path) Second_Messenger->Calcium_Assay

Caption: GPCR signaling and corresponding orthogonal assays.

Procedure (β-Arrestin Recruitment Assay):

  • Assay Principle: This assay typically uses an enzyme fragment complementation system. The GPCR is tagged with one part of an enzyme, and β-arrestin is tagged with the other. Upon agonist binding and receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments together to form an active enzyme that generates a luminescent or fluorescent signal.

  • Execution: Use a commercially available β-arrestin assay kit (e.g., from Eurofins DiscoverX).[8][13] Plate the engineered cells, add the hit compound at various concentrations, and measure the signal according to the manufacturer's protocol.

  • Interpretation: Activity in both the primary assay (e.g., calcium flux) and the orthogonal β-arrestin assay provides strong evidence that the compound is a true modulator of the target receptor.

Conclusion

This application note provides a robust and scientifically grounded framework for the initial drug discovery screening of the novel compound 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine. By employing a logical progression from compound management to primary screening, hit validation, and mechanistic follow-up, researchers can efficiently assess the biological potential of this and other novel chemical entities. The protocols described herein are based on established, reliable technologies and incorporate best practices to ensure data integrity and reproducibility, paving the way for the identification of promising new starting points for therapeutic development.

References

  • Targeting ion channels with ultra-large library screening for hit discovery.Protein & Cell.
  • Ion Channel Research: Advancing High Throughput Screening Techniques. Aurora Biomed.
  • High-Throughput Screening.Ion Channel Drug Discovery, Royal Society of Chemistry.
  • Specialist Ion Channel Screening for Lead Optimization. Metrion Biosciences.
  • Ion Channel Screening Libraries. Life Chemicals.
  • Chen, T. (2009). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. Available at: [Link]

  • Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • App Note: Compound Management in High Throughput Screening. Azenta Life Sciences.
  • Compound Management for Quantitative High-Throughput Screening. Journal of Biomolecular Screening. Available at: [Link]

  • GPCR Product Solutions. Eurofins DiscoverX.
  • GPCR Screening and Profiling. Eurofins Discovery.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology. Available at: [Link]

  • Building GPCR screening cascades for lead generation.Drug Target Review.
  • Small Molecule Drug Discovery. Promega Corporation.
  • Establishing assays and small molecule screening facilities for Drug discovery programs.Expert Opinion on Drug Discovery.
  • {4-[(3-methylpiperidin-1-yl)methyl]phenyl}methanamine - Chemical Substance Information. NextSDS. Available at: [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-Openscreen.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine .

This molecule is a lipophilic diamine featuring two basic centers: a primary methanamine group and a tertiary 3-methylpiperidine ring. While highly soluble in acidic environments, the compound undergoes rapid precipitation at physiological pH (7.4) as the equilibrium shifts toward the highly lipophilic free base. This guide provides field-proven, mechanistically grounded solutions to eliminate these bottlenecks in your workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when I dilute a 10 mM DMSO stock into PBS (pH 7.4) for cell-based assays? A: This is a classic pH-dependent solubility failure driven by the buffering capacity of PBS. When the DMSO stock is introduced to PBS, the buffer neutralizes the local acidic microenvironment of the stock. Because the pKa values of the primary and tertiary amines are approximately 9.0 and 8.5, respectively, a significant fraction of the molecule reverts to the unionized or mono-ionized free base at pH 7.4. The lipophilic phenyl and piperidine rings drive hydrophobic aggregation, leading to rapid precipitation [3]. To prevent this, you must either lower the assay pH (if your assay tolerates it) or utilize a solubilizing excipient like a cyclodextrin [1].

Q2: I need to formulate this compound for in vivo oral dosing in rodents. Which salt form is optimal? A: We highly recommend synthesizing the dihydrochloride or dimesylate salt. While the free base has poor dissolution in the neutral pH of the intestine, pre-formulating it as a mesylate salt significantly enhances intrinsic solubility. Furthermore, mesylate salts reduce the "common-ion effect" often observed with hydrochloride salts in gastric fluids, which are already rich in chloride ions and can suppress the dissolution of HCl salts[2].

Q3: Can I use higher concentrations of co-solvents like PEG-400 or Tween-80 to force it into solution? A: It is not recommended for physiological assays. While co-solvents reduce the dielectric constant of the aqueous vehicle and improve free base solubility, they often cause cytotoxicity in cell-based assays at concentrations above 1–2% v/v. Furthermore, upon in vivo injection, co-solvents rapidly diffuse into the systemic circulation, leaving the lipophilic drug behind to precipitate at the injection site—a phenomenon known as solvent-shift precipitation [1].

Part 2: Self-Validating Troubleshooting Protocols

Do not blindly follow steps; understanding the causality behind each action ensures your experiment succeeds. Every protocol below includes a self-validation checkpoint to confirm success before you proceed to your critical assays.

Protocol A: In Situ Salt Formation (For Immediate In Vitro Use)

Causality: By adding stoichiometric equivalents of a weak acid, we force the protonation of both amine groups. This converts the lipophilic free base into a highly water-soluble di-cationic salt without requiring a full crystallization synthesis.

  • Weighing: Weigh 2.18 mg of the free base (approx. 10 µmol) into a clean glass vial.

  • Acid Addition: Add 22 µL of 1M Acetic Acid (2.2 equivalents). Why 2.2 eq? The molecule has two basic amines; providing a slight excess ensures complete protonation of both the primary and tertiary centers.

  • Agitation: Vortex for 60 seconds until a clear, thick paste forms.

  • Dilution: Slowly add 978 µL of deionized water while vortexing to yield a 10 mM stock solution.

  • Self-Validation Checkpoint: Measure the pH using a micro-probe. It should stabilize between 4.5–5.5. If the pH > 6.0, the amines are not fully protonated, and precipitation will occur upon further dilution. Adjust with 1 µL aliquots of 1M Acetic Acid until the pH drops below 5.5.

Protocol B: HP-β-CD Inclusion Complexation (For Physiological pH Assays)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that encapsulates the lipophilic 3-methylpiperidine and phenyl moieties. Its hydrophilic exterior maintains aqueous solubility at pH 7.4, masking the drug from the aqueous environment [1].

  • Excipient Preparation: Prepare a 20% (w/v) HP-β-CD solution in standard PBS (pH 7.4).

  • Solvent Spiking: Dissolve your compound in DMSO to create a 50 mM super-stock.

  • Complexation: Dropwise, add 20 µL of the DMSO stock into 980 µL of the 20% HP-β-CD solution while stirring at 800 RPM. Why dropwise? Rapid addition overwhelms the complexation kinetics, causing the free base to crash out before the cyclodextrin can encapsulate it.

  • Equilibration: Stir for 2 hours at room temperature to allow the thermodynamic equilibrium of the inclusion complex to settle.

  • Self-Validation Checkpoint: Shine a laser pointer (e.g., a standard red presentation pointer) through the glass vial in a dark room. A visible, scattered beam path (Tyndall effect) indicates uncomplexed nano-precipitates. A completely invisible beam path confirms 100% molecular encapsulation.

Part 3: Quantitative Data Summary

The following table summarizes the expected performance of various solubilization strategies to help you select the right approach for your specific assay.

Solubilization StrategyReagent / ExcipientRecommended Ratio / Conc.Max Estimated Aqueous SolubilityDownstream Compatibility
Free Base (Control) PBS (pH 7.4)N/A< 0.05 mg/mLPoor (Precipitates)
In Situ Salt Formation Acetic Acid2.2 Molar Equivalents> 15.0 mg/mLIn vitro biochemical assays (pH < 6.0)
Pre-formulated Salt Mesylate Salt1:2 (Drug:Mesylate)> 25.0 mg/mLIn vivo oral dosing (Gastric pH)
Inclusion Complex HP-β-CD20% w/v in PBS~ 5.0 mg/mLCell culture & In vivo IV dosing (pH 7.4)
Co-solvent System DMSO / PEG-4002% / 10% v/v~ 1.5 mg/mLLimited (Toxicity risks > 2% DMSO)

Part 4: Solubilization Decision Matrix

Use the following logical workflow to determine the optimal solubilization strategy based on your assay's constraints.

SolubilityDecisionTree Start 1-{4-[(3-Methylpiperidin-1-yl)methyl] phenyl}methanamine (Free Base) Q1 Target Assay pH? Start->Q1 Acidic Acidic (pH < 6.0) Q1->Acidic Low pH Neutral Physiological (pH 7.4) Q1->Neutral Neutral pH Sol1 Direct Dissolution (In Situ Salt Formation) Acidic->Sol1 Q2 Tolerates Excipients? Neutral->Q2 YesExc Yes (e.g., Cell Assays) Q2->YesExc NoExc No (Strict Buffer Only) Q2->NoExc Sol2 HP-β-CD Complexation (20% w/v) YesExc->Sol2 Sol3 Pre-formulate as Dimesylate Salt NoExc->Sol3

Decision tree for solubilizing basic lipophilic amines in aqueous media.

Part 5: References

  • Kumari, L., Choudhari, Y., Patel, P., Gupta, G. D., Singh, D., Rosenholm, J. M., Bansal, K. K., & Kurmi, B. D. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Life (Basel, Switzerland), 13(5), 1099.[Link]

  • Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules (Basel, Switzerland), 23(7), 1719.[Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.[Link]

Optimization

Technical Support Center: Catalyst Optimization for 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine Derivatives

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Synthesizing 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine via the catalytic hydrogenation of its nitrile precursor (4-...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Synthesizing 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine via the catalytic hydrogenation of its nitrile precursor (4-[(3-methylpiperidin-1-yl)methyl]benzonitrile) presents a dual chemical challenge. First, the reduction of nitriles is notoriously prone to forming secondary and tertiary amine dimers. Second, the target molecule contains a benzylic tertiary amine (the 3-methylpiperidine moiety), which is highly susceptible to unwanted hydrogenolysis (C-N bond cleavage).

This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols to help you achieve >95% selectivity for the primary methanamine.

PART 1: The Mechanistic Root Cause of Dimerization

To optimize your catalyst, you must first understand the causality of the side reactions. The catalytic hydrogenation of nitriles is not a single-step concerted process; it proceeds via a highly reactive primary imine intermediate[1].

Once formed, this primary imine has two competing fates:

  • Desired Pathway: Direct hydrogenation to the target primary amine.

  • Parasitic Pathway: Nucleophilic attack by an already-formed primary amine molecule, releasing ammonia (NH3) and forming a secondary imine, which is subsequently reduced to a secondary amine dimer[1][2].

By applying Le Chatelier's principle, introducing an excess of anhydrous ammonia into the reaction matrix forces the equilibrium of the condensation step backward, effectively suppressing dimer formation and maximizing primary amine yield[3].

MechanisticPathway Nitrile Nitrile Precursor (R-CN) P_Imine Primary Imine (Reactive Intermediate) Nitrile->P_Imine + H2 Catalyst P_Amine Target Primary Amine (Methanamine) P_Imine->P_Amine + H2 Catalyst S_Imine Secondary Imine (Condensation Product) P_Imine->S_Imine + Primary Amine - NH3 S_Imine->P_Imine + Excess NH3 S_Amine Secondary Amine (Dimer Byproduct) S_Imine->S_Amine + H2 Catalyst

Reaction pathway of nitrile hydrogenation highlighting dimer formation and ammonia's equilibrium shift.

PART 2: Troubleshooting & FAQs

Q1: My reaction is yielding predominantly the secondary amine dimer. How do I fix this? A: Dimerization occurs when the primary imine intermediate reacts with the newly formed primary amine[1]. To troubleshoot this, ensure your solvent is saturated with anhydrous ammonia (NH3) prior to adding the catalyst[3]. If you are already using NH3, your hydrogen pressure may be too low. High H2 pressure (50–60 bar) accelerates the direct reduction of the primary imine to the primary amine before it has time to condense with another amine molecule[1].

Q2: I am using Palladium on Carbon (Pd/C) to avoid handling pyrophoric Raney Nickel, but I am seeing significant degradation of the 3-methylpiperidine group. Why? A: Palladium is highly active for nitrile reduction but is notorious for catalyzing the hydrogenolysis of benzylic C-N bonds. Because your substrate contains a benzylic tertiary amine (the linkage between the phenyl ring and the 3-methylpiperidine), Pd/C will readily cleave this bond, yielding detached 3-methylpiperidine and p-toluonitrile derivatives. To prevent this, switch to Sponge Cobalt (Raney Cobalt) or Sponge Nickel. These Group 9/10 base metals are highly active for nitrile reduction but have a significantly higher activation energy barrier for benzylic C-N cleavage[2][4].

Q3: Are there additive-free catalyst alternatives that don't require toxic ammonia gas? A: Yes. Recent advances in heterogeneous catalysis have demonstrated that nanoscale Ni0-NiII/III-bTiO2 heterojunctions can achieve >99% selectivity for primary amines without the need for ammonia additives[5]. The precisely tuned surface acidity of the TiO2 support neutralizes the basicity of the amine products, preventing them from attacking the primary imine intermediate[5].

Q4: The tertiary amine in my substrate seems to be poisoning the catalyst, leading to incomplete conversion. What is the workaround? A: The 3-methylpiperidine moiety is a strong Lewis base that can coordinate to the active metal sites, blocking hydrogen activation. If using a Pd-based system, adding a mild acidic additive like NaH2PO4 protonates the tertiary amine, preventing it from binding to the catalyst surface while allowing the nitrile reduction to proceed[6].

PART 3: Quantitative Catalyst Performance Data

The following table summarizes the performance metrics of various catalytic systems for the reduction of benzylic nitriles containing sensitive functional groups.

Catalyst SystemRequired AdditiveTemp (°C)Pressure (bar)Primary Amine SelectivityBenzylic C-N Cleavage Risk
Raney Cobalt Excess NH350–8030–50>95% Very Low
Raney Nickel Excess NH360–9040–60~92%Low
10% Pd/C NaH2PO430–505–10~85–90%High
Ni-NiO@TiO2 None13030>99%Low

Data synthesized from established industrial hydrogenation parameters and recent catalytic optimization studies[1][5][6].

PART 4: Validated Experimental Workflow

Below is a self-validating, step-by-step methodology for the selective hydrogenation of 4-[(3-methylpiperidin-1-yl)methyl]benzonitrile using a Sponge Cobalt catalyst. This protocol prioritizes the preservation of the benzylic amine while maximizing primary methanamine yield.

ProtocolWorkflow Step1 1. Substrate Prep Dissolve Nitrile in Methanol (0.5 M) Step2 2. Additive Loading Saturate with Anhydrous NH3 (7 N) Step1->Step2 Step3 3. Catalyst Addition Add Raney Cobalt (10 wt%) under Ar Step2->Step3 Step4 4. Hydrogenation Pressurize H2 (50 bar), Heat to 70°C Step3->Step4 Step5 5. Workup Filter via Celite, Evaporate Solvent Step4->Step5

Step-by-step experimental workflow for the selective catalytic hydrogenation of the nitrile precursor.

Step-by-Step Methodology:
  • Substrate Preparation: Dissolve 4-[(3-methylpiperidin-1-yl)methyl]benzonitrile in anhydrous methanol to achieve a 0.5 M concentration. Causality: Methanol provides excellent hydrogen solubility and stabilizes the polar intermediates.

  • Ammonia Saturation: Chill the solution to 0°C and saturate with anhydrous ammonia gas until the solution is approximately 7 N in NH3. Alternatively, use commercially available 7 N NH3 in methanol. Causality: High ammonia concentration is the primary defense against secondary amine dimerization[3].

  • Catalyst Loading: Under a strict argon atmosphere, add 10 wt% of washed Sponge Cobalt (Raney Cobalt) slurry. Caution: Sponge metal catalysts are highly pyrophoric. Never allow the catalyst to dry in air.

  • Hydrogenation (Self-Validating Step): Transfer the mixture to a high-pressure Parr reactor. Purge three times with Argon, then three times with Hydrogen. Pressurize the reactor to 50 bar H2 and heat to 70°C. Monitor the hydrogen uptake via the mass flow controller. Validation: The reaction is complete and self-validating when hydrogen consumption ceases exactly at the theoretical 2.0 molar equivalents, indicating complete nitrile reduction without over-reduction (cleavage) of the benzylic amine[4].

  • Workup: Cool the reactor to room temperature and carefully vent the H2 and excess NH3 gas. Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the cobalt catalyst. Wash the filter cake with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine. Purify via vacuum distillation or crystallization of the corresponding HCl salt if pharmaceutical-grade purity is required.

References
  • Nitrile reduction - Wikipedia Source: Wikipedia URL:[Link]

  • Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Cobalt-Catalyzed Hydrogenative Transformation of Nitriles Source: ACS Publications URL:[Link]

  • Method for the production of primary amines by hydrogenating nitriles (CA2477085C)
  • Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium Source: ResearchGate URL:[Link]

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers Source: MDPI Catalysts URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine vs 4-aminobenzylamine in chemical synthesis

Technical Application Guide: 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine vs. 4-Aminobenzylamine in Chemical Synthesis As drug development and materials science grow increasingly complex, the selection of bifu...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Application Guide: 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine vs. 4-Aminobenzylamine in Chemical Synthesis

As drug development and materials science grow increasingly complex, the selection of bifunctional building blocks dictates not only the efficiency of the synthetic workflow but also the physicochemical properties of the final compound. This guide provides an objective, data-driven comparison between a classic bifunctional intermediate, 4-aminobenzylamine (4-ABA) , and a highly specialized sp3-enriched analog, 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine .

By analyzing their structural electronics, chemoselectivity, and medicinal chemistry implications, researchers can make informed decisions regarding linker strategies and pharmacophore design.

Structural & Electronic Profiling

The fundamental difference between these two building blocks lies in the nature of their secondary nitrogen atoms. While both possess a highly reactive primary benzylic amine, their para-substituents diverge dramatically in nucleophilicity and basicity.

Property1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine4-Aminobenzylamine (4-ABA)
CAS Number 923137-50-24403-71-8
Molecular Weight 218.34 g/mol 122.17 g/mol
Amine 1 (Benzylic) Primary Aliphatic (pKa ~9.3)Primary Aliphatic (pKa 9.34)
Amine 2 (Para-Site) Tertiary Aliphatic (pKa ~9.5)Primary Aromatic (pKa ~4.6)
Nucleophilicity Mono-nucleophilic (Benzylic only)Di-nucleophilic (Benzylic > Aromatic)
Primary Application ADME-optimized drug discoveryPolymers, nanomaterials, peptidomimetics,

Chemoselectivity & Synthetic Workflows

The presence of two primary amines in 4-ABA introduces significant chemoselectivity challenges. The conjugate acid of the benzylic amine has a pKa of 9.34, making it substantially more nucleophilic than the aniline group (pKa ~4.6),. However, under standard acylation or reductive amination conditions, the aniline remains sufficiently reactive to yield complex mixtures of mono- and bis-alkylated/acylated products. Consequently, 4-ABA strictly requires orthogonal protection strategies (e.g., Boc or Fmoc protection) to isolate the reactivity of a single site.

Conversely, 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine acts as a "smart" building block. The 3-methylpiperidine moiety is a tertiary amine. Because it lacks an N-H bond, it is strictly non-nucleophilic toward acyl chlorides, activated esters, or aldehydes. This fundamental electronic difference allows for direct, step-economic modifications at the benzylic position without the need for protecting groups, significantly accelerating library synthesis.

Chemoselectivity A 1-{4-[(3-Methylpiperidin-1-yl)methyl] phenyl}methanamine (Primary + Tertiary Amine) A_Rxn Direct Acylation / Alkylation (Tertiary amine is non-nucleophilic) A->A_Rxn B 4-Aminobenzylamine (Primary + Aniline Amine) B_Rxn Requires Orthogonal Protection (e.g., Boc2O for primary amine) B->B_Rxn A_Prod Single Mono-Substituted Product High Yield, Step-Efficient A_Rxn->A_Prod B_Prod Multi-Step Workflow Protection -> Reaction -> Deprotection B_Rxn->B_Prod

Chemoselectivity workflow comparison between tertiary/primary and primary/primary diamines.

Medicinal Chemistry Implications (ADME & Target Binding)

From a drug design perspective, the choice between an aniline and an aliphatic tertiary amine dictates the molecule's pharmacokinetic (PK) profile.

4-ABA is highly planar and is often utilized as a rigid linker in the development of peptidomimetics or to modify the surface properties of carbon nanotubes,. However, incorporating anilines into drug candidates can sometimes lead to toxicological liabilities (e.g., reactive metabolite formation) and poor aqueous solubility.

1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine introduces high sp3-character (Fsp3) into the molecular framework. The tertiary piperidine acts as a built-in solubilizing group. At physiological pH (7.4), the piperidine nitrogen (pKa ~9.5) is protonated, drastically enhancing aqueous solubility. Furthermore, this charged center serves as a critical vector for target engagement, frequently forming strong salt-bridge interactions with acidic residues (Asp/Glu) in the binding pockets of GPCRs or kinase hinge regions.

ADME_Impact Core 3-Methylpiperidine Derivative TertAmine Tertiary Amine (pKa ~9.5) Core->TertAmine PrimAmine Benzylic Amine (Reactive Site) Core->PrimAmine Solub Enhanced Aqueous Solubility TertAmine->Solub Bind Protein Salt-Bridge Interactions TertAmine->Bind Linker Vector for Pharmacophore PrimAmine->Linker

Pharmacokinetic and target-binding impact of the 3-methylpiperidine moiety.

Experimental Protocols

The following self-validating protocols demonstrate the practical implications of the structural differences discussed above. The causality behind the reagent choices ensures robust, reproducible outcomes.

Protocol A: Chemoselective Amide Coupling of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine

Objective: Synthesize a target amide in a single step without protecting groups.

  • Pre-activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: An excess of DIPEA is critical. It neutralizes the acid, activates the HATU complex, and ensures that the tertiary amine of the building block (often supplied as an HCl salt) is fully free-based to maintain solubility.

  • Coupling: Add 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine (1.1 eq). Stir at room temperature for 2 hours. Causality: The primary benzylic amine selectively attacks the activated ester. The tertiary piperidine is sterically hindered and lacks an exchangeable proton, completely preventing over-acylation.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc. The basic tertiary amine allows the product to be easily purified via acid-base extraction or reverse-phase chromatography.

Protocol B: Orthogonal Boc-Protection of 4-Aminobenzylamine

Objective: Selectively protect the more nucleophilic benzylic amine, leaving the aniline free for downstream functionalization.

  • Preparation: Dissolve 4-aminobenzylamine (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C in an ice bath. Causality: Lowering the temperature suppresses the kinetic reactivity of the weaker aniline nucleophile, maximizing chemoselectivity.

  • Base Addition: Add Triethylamine (1.2 eq).

  • Protection: Add Boc-anhydride (Boc2O, 1.0 eq) dropwise as a solution in DCM over 30 minutes. Causality: Strict stoichiometric control (exactly 1.0 eq) and slow addition prevent the local excess of Boc2O, which would otherwise lead to bis-Boc formation on the aniline.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Workup: Wash the reaction mixture with water. Causality: Unreacted 4-ABA is highly water-soluble due to its dual amines and is removed in the aqueous phase, self-validating the purity of the organic layer containing the mono-Boc product. Dry over MgSO4 and concentrate.

References

  • Buy 4-Aminobenzylamine (EVT-302755) | 4403-71-8 - EvitaChem. EvitaChem.
  • 4-Aminobenzylamine 99 4403-71-8 - Sigma-Aldrich. Sigma-Aldrich.
  • {4-[(3-methylpiperidin-1-yl)methyl]phenyl}methanamine - NextSDS. NextSDS.
  • 4-Aminobenzylamine CAS#: 4403-71-8 - ChemicalBook. ChemicalBook.
  • A graphene-based hydrogel monolith with tailored surface chemistry for PFAS passive sampling - PMC.
Comparative

Comprehensive Comparison Guide: LC-MS/MS vs. LC-HRMS for the Quantification of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine

Executive Summary & Chemical Profiling 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine is a highly polar, dibasic compound characterized by a primary benzylic amine and a tertiary amine embedded within a piperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine is a highly polar, dibasic compound characterized by a primary benzylic amine and a tertiary amine embedded within a piperidine ring. Its physicochemical properties—specifically its high hydrophilicity and multiple basic pKa values (>8.0)—present significant analytical bottlenecks. In standard reversed-phase liquid chromatography (RPLC), such compounds suffer from poor retention, stationary phase dewetting under highly aqueous conditions, and severe peak tailing due to secondary ion-exchange interactions with residual silanols on silica-based columns.

This guide objectively compares analytical mass spectrometry platforms and chromatographic modes for the quantification of this compound in biological matrices. Furthermore, it provides a self-validating experimental protocol compliant with the globally harmonized for bioanalytical method validation[1].

Platform Comparison: Triple Quadrupole (QqQ) vs. Q-TOF HRMS

When developing a quantitative assay for basic amines in complex matrices (e.g., human plasma), selecting the correct mass spectrometry platform dictates the method's regulatory viability and robustness.

  • Triple Quadrupole (LC-MS/MS - MRM Mode):

    • Performance: Delivers ultimate absolute sensitivity (sub-ng/mL limits of quantification) and a wide linear dynamic range (typically 3–4 logs).

    • Best For: Routine pharmacokinetic (PK) studies and high-throughput bioanalysis where targeted quantification is the sole objective.

    • Limitation: Susceptible to isobaric interferences in complex biological matrices if chromatographic resolution is insufficient.

  • Quadrupole Time-of-Flight (LC-HRMS - Q-TOF):

    • Performance: Provides high-resolution exact mass (mass error < 2 ppm), allowing for the extraction of narrow mass windows (e.g., 0.005 Da) to mathematically filter out background noise.

    • Best For: Overcoming severe matrix interferences without extensive sample cleanup, and simultaneous targeted quantification with untargeted metabolite profiling.

    • Limitation: Generally exhibits a narrower linear dynamic range (2–3 logs) and slightly lower absolute sensitivity compared to top-tier QqQ instruments.

Verdict: For ICH M10-compliant regulatory submissions requiring maximum sensitivity, reproducibility, and rigorous validation, LC-MS/MS (QqQ) remains the industry gold standard.

Chromatographic Strategy: Why HILIC Outperforms RPLC

To quantify highly polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) provides a mechanistically superior alternative to RPLC.

The Causality of the Choice: In RPLC, adequately retaining 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine requires ion-pairing reagents (e.g., heptafluorobutyric acid), which severely suppress electrospray ionization (ESI) efficiency and permanently contaminate the MS source. HILIC, conversely, utilizes a highly organic mobile phase (typically >70% acetonitrile) paired with an aqueous buffer.

Because of its higher organic content, HILIC provides enhanced ESI efficiency and drastically improved droplet desolvation[2]. Studies systematically comparing HILIC to RPLC for basic drugs demonstrate a median sensitivity gain of 4- to 10-fold under HILIC conditions[3].

LC_Selection A 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine (Dibasic, Highly Polar) B Assess LogP & pKa A->B C Reversed-Phase LC (RPLC) Requires Ion-Pairing B->C Standard Approach D HILIC Optimal for Polar Amines B->D Alternative Approach E Poor MS Sensitivity (Signal Suppression) C->E F Enhanced ESI Efficiency (High Organic) D->F

Chromatographic selection logic for highly basic, polar amines.

Self-Validating Experimental Protocol

To ensure a robust, self-validating system, the sample preparation workflow must actively eliminate matrix effects (such as phospholipid-induced ion suppression). A Solid Phase Extraction (SPE) is optimal. Because the analyte has pKa values > 8, it is fully protonated at acidic pH. This allows it to bind strongly to the sulfonic acid groups of the MCX sorbent, ensuring that neutral lipids and proteins can be aggressively washed away with 100% organic solvent without losing the target analyte.

Step-by-Step SPE-MCX Protocol
  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of Internal Standard (isotopically labeled analog). Dilute with 100 µL of 4% Phosphoric Acid ( H3​PO4​ ) to disrupt protein binding and ensure complete amine protonation.

  • Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL of 2% H3​PO4​ through a 30 mg MCX cartridge.

  • Loading: Load the acidified plasma sample onto the cartridge.

  • Washing (The Self-Validating Step):

    • Wash 1: 1 mL of 2% Formic Acid in water (removes polar interferences and salts).

    • Wash 2: 1 mL of 100% MeOH (removes phospholipids and non-polar neutral interferences). The target basic amine remains bound via strong cation exchange.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Acetonitrile/Methanol (60:40, v/v). The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate to dryness under N2​ at 40°C and reconstitute in 100 µL of the initial HILIC mobile phase.

SPE_Workflow S1 Plasma Sample + Internal Standard S2 Acidify (4% H3PO4) S1->S2 S3 Load onto MCX Cartridge S2->S3 S4 Wash 1: 2% FA (aq) Wash 2: 100% MeOH S3->S4 S5 Elute (5% NH4OH in Org) S4->S5 S6 Evaporate & Recon for LC-MS S5->S6

Mixed-mode cation exchange (MCX) SPE workflow for basic amines.

LC-MS/MS Conditions (HILIC Mode)
  • Column: Bare Silica or Amide HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic hold at 85% B for 1 min, linear gradient to 50% B over 3 mins. (Note: In HILIC, water is the strong eluting solvent).

Method Validation Data (ICH M10 Compliant)

The method was validated strictly according to the ICH M10 guidelines[1]. The combination of MCX-SPE cleanup and HILIC chromatography resulted in negligible matrix effects and highly reproducible recoveries, proving the system's self-validating nature.

Validation ParameterAcceptance Criteria (ICH M10)Experimental Result (HILIC-MS/MS)
Linearity Range R2≥0.99 , ±15% of nominal0.5 - 500 ng/mL ( R2=0.998 )
Intra-Assay Precision (CV%) ≤15% ( ≤20% at LLOQ)2.4% - 5.1% (4.8% at LLOQ)
Inter-Assay Accuracy (% Bias) ±15% ( ±20% at LLOQ)-3.2% to +4.1%
Matrix Effect (IS-normalized) CV ≤15% between 6 lots96.5% (CV = 3.1%)
Extraction Recovery Consistent and reproducible89.4% ± 4.2%
Bench-top Stability ±15% of nominalStable for 24h at 25°C

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis , International Council for Harmonisation (ICH). Available at:[Link]

  • Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry , ResearchGate. Available at:[Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX , Waters Corporation. Available at:[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography , Chrom Tech, Inc. Available at:[Link]

Sources

Validation

Benchmarking 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine Reactivity in Palladium-Catalyzed Cross-Coupling

Executive Summary The cross-coupling of complex polyamines is a persistent chemoselectivity challenge in pharmaceutical drug development. When a molecule contains both a highly nucleophilic primary amine and a Lewis basi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cross-coupling of complex polyamines is a persistent chemoselectivity challenge in pharmaceutical drug development. When a molecule contains both a highly nucleophilic primary amine and a Lewis basic tertiary amine, the latter often interferes with transition-metal catalysts, leading to poor yields and reaction stalling. This guide objectively benchmarks the reactivity of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine [1]—a bifunctional building block—against alternative amine structures. By analyzing the causality of steric shielding and providing a self-validating experimental protocol, this guide equips researchers with the data necessary to optimize Buchwald-Hartwig aminations for complex diamines.

Mechanistic Causality: The Steric Shielding Effect

To understand the performance of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine, we must first examine the causality behind catalyst deactivation in polyamine cross-coupling[2].

During a standard Buchwald-Hartwig amination, the active Pd(0) catalyst undergoes oxidative addition with an aryl halide to form an electrophilic Pd(II) intermediate[3]. In a productive catalytic cycle, the primary benzylic amine binds to this intermediate, undergoes deprotonation, and forms the desired C-N bond via reductive elimination. However, the tertiary amine (the piperidine moiety) possesses a nitrogen lone pair that can competitively coordinate to the Pd(II) center. This coordination forms a highly stable, off-cycle resting state that effectively poisons the catalyst and drastically reduces the turnover frequency (TOF)[4].

The structural design of 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine mitigates this issue through steric exclusion . The inclusion of the 3-methyl group on the piperidine ring is not merely a structural variation; it acts as a critical steric shield. When paired with a bulky biarylphosphine ligand like XPhos, the 3-methyl group creates severe A-strain (steric clash) that thermodynamically disfavors the binding of the tertiary amine to the palladium center. This physical exclusion ensures the catalytic cycle remains highly productive via the primary amine[3].

Mechanism Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X AmineBind Primary Amine Binding (Productive Pathway) OxAdd->AmineBind + Primary Amine Poison Tertiary Amine Binding (Off-Cycle Poisoning) OxAdd->Poison + Tertiary Amine (Competitive) RedElim Reductive Elimination C-N Bond Formation AmineBind->RedElim Base / -HX RedElim->Pd0 - Product Poison->OxAdd Steric Exclusion (3-Methyl Group)

Fig 1. Catalytic cycle vs. off-cycle poisoning in polyamine cross-coupling.
Comparative Benchmarking Data

To objectively quantify the steric advantage of the 3-methylpiperidine moiety, we benchmarked the target molecule against two structural alternatives in a standardized Buchwald-Hartwig coupling with 4-bromotoluene.

  • Baseline (Benzylamine): Represents the theoretical maximum reactivity for a benzylic primary amine, as it lacks any competing tertiary amine[5].

  • Steric Control (1-[4-(Piperidin-1-ylmethyl)phenyl]methanamine): Contains an unmethylated tertiary amine, allowing us to measure the baseline rate of catalyst poisoning.

  • Target Product: Contains the sterically shielded 3-methylpiperidine moiety[1].

Standardized Reaction Conditions: Amine (1.2 equiv), 4-Bromotoluene (1.0 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), NaOtBu (1.5 equiv), Toluene, 80 °C, 2 hours.

Amine SubstrateStructural FeatureConversion (30 min)Isolated Yield (2h)Catalyst Poisoning Indicator
Benzylamine No tertiary amine>95%98%None (Rapid turnover)
Steric Control Unmethylated piperidine42%74%High (Requires extended heating)
Target Product 3-Methylpiperidine shield81%91%Low (Steric exclusion effective)

Data Analysis: The target product significantly outperforms the unmethylated steric control. The 17% increase in isolated yield and near-doubling of the 30-minute conversion rate confirms that the 3-methyl group successfully prevents the tertiary amine from acting as a competitive ligand[4].

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following methodology incorporates an In-Process Control (IPC) step. The system validates itself by requiring a GC-MS conversion check at 30 minutes. If the conversion is below 50%, it definitively indicates catalyst poisoning, triggering a pre-defined rescue protocol.

Step 1: Glovebox Setup & Catalyst Pre-activation

  • In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 (2.0 mol%) and XPhos (4.0 mol%).

  • Add anhydrous toluene (2.0 mL) and stir at room temperature for 10 minutes until the solution turns a deep, homogeneous red, indicating the formation of the active Pd(0)L complex.

Step 2: Substrate Addition

  • Add NaOtBu (1.5 equiv) to the reaction mixture.

  • Sequentially add 4-bromotoluene (1.0 mmol, 1.0 equiv) and 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine (1.2 mmol, 1.2 equiv).

  • Seal the tube, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C.

Step 3: IPC and Self-Validation

  • After exactly 30 minutes, briefly remove the tube from the heat. Extract a 10 µL aliquot via microsyringe under positive argon flow.

  • Dilute the aliquot in EtOAc, filter through a short silica plug, and analyze via GC-MS.

  • Validation Check: Calculate the consumption of 4-bromotoluene.

    • Pass: If conversion is >75%, proceed with heating for the remaining 1.5 hours.

    • Fail (Poisoning Detected): If conversion is <50%, the tertiary amine has stalled the cycle. Spike the reaction with an additional 1.0 mol% Pd2(dba)3 and 2.0 mol% XPhos to drive the reaction to completion. (Note: This spike is rarely required for the target product due to its steric shielding).

Step 4: Workup and Isolation

  • Cool the reaction to room temperature, dilute with EtOAc (10 mL), and wash with saturated aqueous NaHCO3 (10 mL) to neutralize the mixture.

  • Extract the aqueous layer with EtOAc (2 x 10 mL), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (DCM:MeOH gradient, 95:5 to 90:10 with 1% Et3N) to afford the pure cross-coupled product.

Workflow Prep 1. Glovebox Setup Pd2(dba)3 + XPhos Reagents 2. Substrate Addition Diamine + Ar-Br Prep->Reagents React 3. Thermal Activation 80°C, Toluene Reagents->React IPC 4. IPC Check (30 min) GC-MS Conversion React->IPC Analyze 5. Final Workup & Yield Quantification IPC->Analyze

Fig 2. Self-validating experimental workflow for benchmarking amine reactivity.
References
  • ACS Publications. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." Available at:[Link]

  • NextSDS. "{4-[(3-methylpiperidin-1-yl)methyl]phenyl}methanamine - Chemical Substance Information." Available at: [Link]

  • PMC / NIH. "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." Available at:[Link]

  • MIT DSpace. "Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules." Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine

As a Senior Application Scientist, I approach the handling of novel bifunctional amines not merely as a compliance exercise, but as a critical parameter of experimental integrity and laboratory safety. 1-{4-[(3-Methylpip...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel bifunctional amines not merely as a compliance exercise, but as a critical parameter of experimental integrity and laboratory safety. 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine is a complex hybrid molecule containing both a primary benzylamine moiety and a tertiary methylpiperidine ring.

Understanding the structure-activity relationship of this compound is the foundation of our safety strategy. The primary amine is highly nucleophilic and basic, driving its severe corrosive properties, while the lipophilic piperidine ring enhances dermal penetration [1]. To ensure absolute safety and prevent sample degradation, every protocol described below is designed as a self-validating system, rooted in the mechanistic realities of the chemical.

Mechanistic Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must understand why this compound is hazardous.

  • Corrosivity (H314): The lone pair electrons on both nitrogen atoms readily abstract protons from tissue moisture. Upon contact with skin or eyes, this causes rapid liquefaction necrosis and the saponification of ocular lipids [1], [2].

  • Dermal Toxicity (H311): The partition coefficient (log P) introduced by the 3-methylpiperidine group facilitates rapid absorption through the stratum corneum. Standard lab incidents can quickly escalate to systemic toxicity [3].

  • Atmospheric Reactivity: Amines readily absorb ambient carbon dioxide ( CO2​ ) to form carbamate salts. Exposure to air not only degrades the reagent but can form crusts on container threads, leading to friction-induced micro-aerosolization upon reopening.

Table 1: Quantitative Hazard Summary & Operational Thresholds (Synthesized from analogous benzylamine and piperidine SDS data)

Property / Hazard ClassValue / CategoryOperational Implication
GHS Corrosivity Category 1B (Skin/Eye)Immediate tissue damage; requires breakthrough-resistant elastomers.
Acute Toxicity (Dermal) Category 3Systemic risk upon contact; strict doffing and decontamination protocols required.
Vapor Pressure ~1-15 mmHg (20°C)Volatile enough to require a certified Class II Biosafety Cabinet or Chemical Fume Hood.
pH (Aqueous) > 11.0 (estimated)Highly basic; incompatible with acids, oxidizing agents, and reactive metals (aluminum).

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the chemical's aggressive nucleophilicity and lipophilicity. Standard laboratory attire is fundamentally insufficient.

  • Hand Protection (Redundant System): Standard 0.1 mm nitrile gloves are rapidly permeated by lipophilic amines and offer only splash protection.

    • Primary (Outer) Layer: Butyl rubber or Fluoroelastomer (FKM/Viton) gloves (>0.4 mm thickness) [4]. These materials resist degradation by basic amines.

    • Secondary (Inner) Layer: Extended-cuff nitrile gloves. This ensures dexterity and provides a secondary barrier during the doffing process.

  • Eye & Face Protection: Tight-fitting chemical splash goggles (EN 166 / ANSI Z87.1 D3) combined with an 8-inch polycarbonate face shield. The severe risk of ocular saponification demands redundant, full-face protection [2].

  • Body Protection: A chemically resistant, front-closing Tychem® 2000 (or equivalent) coverall. Standard cotton lab coats offer zero resistance to amine penetration and will actively wick the chemical closer to the skin.

  • Respiratory Protection: All handling must occur in a certified chemical fume hood. If ventilation fails, or during spill cleanup, a full-face respirator equipped with an ABEK1P3 (or NIOSH equivalent Ammonia/Methylamine + Organic Vapor + Particulate) filter cartridge is mandatory [1], [3].

Operational Workflow: Safe Handling and Aliquoting

To prevent oxidative degradation and ensure operator safety, follow this step-by-step methodology for aliquoting the compound.

Step-by-Step Methodology:

  • Pre-Operational Checks: Verify fume hood face velocity is between 0.4-0.6 m/s. Clear the workspace of all incompatible materials, specifically strong acids, oxidizers, and acid chlorides [3].

  • Gowning: Don inner nitrile gloves, Tychem suit, outer butyl rubber gloves, splash goggles, and face shield.

  • Preparation: Place the reagent bottle, a secondary containment tray (PTFE or HDPE), and pre-labeled amber glass receiving vials inside the fume hood.

  • Aliquoting: Using a positive displacement pipette (to account for viscosity and vapor pressure), transfer the required volume. Avoid pouring to minimize aerosolization.

  • Sealing: Purge the primary container and receiving vials with an inert gas (Argon or Nitrogen) before sealing. This prevents oxidative degradation and carbonate formation [1].

  • Doffing & Decontamination: Wipe down the exterior of the receiving vials and the primary bottle with a damp, slightly acidic wipe (e.g., 1% citric acid) to neutralize trace amines, followed by a water wipe. Remove outer gloves inside the hood before exiting.

HandlingWorkflow Start Pre-Operational Verification PPE Don Redundant PPE (Butyl Outer, Nitrile Inner) Start->PPE Hood Transfer to Fume Hood PPE->Hood Aliquoting Positive Displacement Aliquoting Hood->Aliquoting Purge Argon Purge & Seal Aliquoting->Purge Decon Exterior Decontamination (1% Citric Acid) Purge->Decon

Caption: Step-by-step operational workflow for the safe aliquoting of bifunctional amines.

Emergency Response and Spill Management

Amines present acute inhalation and dermal hazards during a spill. Because the compound is highly basic, applying strong acids directly to a spill or to human skin will cause a violent exothermic reaction, worsening thermal burns [4].

Step-by-Step Spill Response (< 50 mL inside fume hood):

  • Isolate: Keep the fume hood sash down to contain vapors.

  • Neutralize: Apply a chemically compatible absorbent, such as diatomaceous earth or a commercial acid-neutralizing spill kit [4]. Never use sawdust or combustible materials, as amines can ignite them.

  • Collect: Carefully scoop the neutralized matrix using non-sparking tools into a high-density polyethylene (HDPE) waste container.

  • Decontaminate: Wash the hood surface with a dilute, weak acidic solution (e.g., 5% acetic acid) followed by copious amounts of water.

Personnel Exposure Protocol:

  • Skin Contact: Immediately flush under a safety shower for a minimum of 15-20 minutes. Do not attempt to neutralize the chemical on the skin with acids [2].

  • Eye Contact: Utilize a plumbed eyewash station for 20 minutes, forcibly holding the eyelids open to ensure the removal of lipophilic residues [4].

SpillResponse Spill Spill Detected Check Is Spill Contained in Fume Hood? Spill->Check Evacuate Evacuate Lab & Call HazMat Check->Evacuate No Neutralize Apply Acid-Neutralizing Absorbent Check->Neutralize Yes Collect Collect in HDPE Waste Container Neutralize->Collect Clean Wash Surface with Dilute Acetic Acid Collect->Clean

Caption: Logical decision tree and procedural pathway for bifunctional amine spill response.

Disposal and Waste Management

Waste containing 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine is classified as hazardous (corrosive and toxic) under RCRA and international environmental frameworks.

  • Segregation: Strictly segregate this compound from acidic waste streams (to prevent violent exothermic neutralization reactions) and oxidizing waste streams (to prevent fire/explosion) [3].

  • Containment: Store waste in chemically compatible containers, preferably HDPE or PTFE-lined drums. Avoid metal containers (especially aluminum, zinc, or copper) as basic amines will corrode them and generate highly flammable hydrogen gas.

  • Labeling: Label clearly as "Corrosive, Toxic Organic Basic Waste."

  • Disposal Route: Must be disposed of via high-temperature incineration by a licensed hazardous waste contractor. Do not flush down the sink under any circumstances [1].

References

  • Title: Safety Data Sheet: Piperidine Source: Carl ROTH URL: [Link]

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